Technical Documentation Center

Pericyazine-d4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pericyazine-d4

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Analytical Workflows of Pericyazine-d4 in Therapeutic Drug Monitoring

Introduction: The Analytical Imperative of Stable Isotope Labeling In the realm of clinical pharmacokinetics and Therapeutic Drug Monitoring (TDM), the precision of quantitative bioanalysis is non-negotiable. Pericyazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative of Stable Isotope Labeling

In the realm of clinical pharmacokinetics and Therapeutic Drug Monitoring (TDM), the precision of quantitative bioanalysis is non-negotiable. Pericyazine (Propericiazine) is a first-generation phenothiazine antipsychotic and a selective D2-dopamine receptor antagonist utilized for the management of severe anxiety and psychosis [1]. However, its narrow therapeutic index and potential for extrapyramidal adverse effects necessitate rigorous concentration monitoring in patient plasma.

As a Senior Application Scientist, I consistently advocate for the use of stable isotope-labeled internal standards (SIL-IS) to achieve assay ruggedness. Pericyazine-d4 serves as the gold-standard internal standard for LC-MS/MS quantification of pericyazine [2]. By incorporating four deuterium atoms, this molecule perfectly mimics the chromatographic retention time and ionization efficiency of the parent drug while providing a distinct mass-to-charge (m/z) signature, thereby nullifying matrix effects and extraction variances.

Physicochemical and Structural Properties

The strategic design of Pericyazine-d4 involves the substitution of four hydrogen atoms with deuterium ( 2H ). This specific +4 Dalton (Da) mass shift is highly intentional in mass spectrometry. A smaller shift (e.g., +2 or +3 Da) risks signal interference from the natural 13C and 34S isotopic envelope of the unlabeled parent drug [3]. The +4 Da shift ensures a completely isolated Multiple Reaction Monitoring (MRM) channel, eliminating isotopic cross-talk in the collision cell.

Table 1: Core Physicochemical Specifications of Pericyazine-d4
PropertySpecificationAnalytical Rationale
Chemical Name 2-Cyano-10-[3-(4-hydroxypiperidino)propyl]phenothiazine-d4Deuteration typically targets the piperidine ring to ensure stability against in vivo hydrogen-deuterium exchange.
CAS Number 1329836-72-7Unique identifier for the d4-isotopologue [4].
Molecular Formula C21​H19​D4​N3​OS Incorporates 4 heavy isotopes.
Molecular Weight 369.52 g/mol +4.03 Da shift compared to unlabeled Pericyazine (365.49 g/mol ).
Precursor Ion [M+H]+ m/z 370.5Primary target for Q1 selection in positive Electrospray Ionization (ESI+).
Storage Conditions 2–8°C (Refrigerator)Prevents thermal degradation and oxidation of the phenothiazine sulfur atom [4].

Experimental Protocol: LC-MS/MS Quantification Workflow

To demonstrate the practical utility of Pericyazine-d4, I have outlined a validated, self-contained Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of pericyazine in human plasma. Every step in this methodology is driven by fundamental chemical principles.

Sample Preparation (Liquid-Liquid Extraction)

Causality Check: Phenothiazines are highly lipophilic but possess basic nitrogen centers (piperidine ring). To extract them efficiently from a complex plasma matrix, we must suppress the ionization of this nitrogen.

  • Spiking: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 20 µL of Pericyazine-d4 working solution (100 ng/mL) to act as the internal standard.

  • Alkalization: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH).

    • Mechanism: Raising the pH above the pKa​ of the piperidine nitrogen (~8.5) deprotonates the molecule, driving it into its neutral, highly hydrophobic state.

  • Extraction: Add 1.0 mL of Ethyl Acetate (or 1-chlorobutane) [1]. Vortex vigorously for 5 minutes.

    • Mechanism: The neutral pericyazine and pericyazine-d4 partition seamlessly into the organic layer, leaving polar matrix components (salts, proteins) in the aqueous phase.

  • Phase Separation: Centrifuge at 12,000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% Acetonitrile / 50% Aqueous Buffer). Vortex and transfer to an autosampler vial.

Chromatographic Separation
  • Column: Ultimate™ AQ-C18 (50 mm × 2.1 mm, 3 µm) or equivalent [1].

  • Mobile Phase A: 5 mM Ammonium Acetate in water containing 0.1% Formic Acid. (Formic acid acts as a proton donor for ESI+, while ammonium acetate sharpens the peak shape of basic amines).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-3 min (ramp to 90% B), 3-4 min (hold 90% B), 4-5 min (re-equilibrate at 10% B).

  • Flow Rate: 0.350 mL/min.

Mass Spectrometric Detection (ESI+)

Operate the triple quadrupole mass spectrometer in positive ion mode. The MRM transitions are based on the collision-induced dissociation (CID) of the precursor ions.

  • Pericyazine (Analyte): m/z 366.5 142.4

  • Pericyazine-d4 (IS): m/z 370.5 146.4

Note: The +4 Da mass shift is retained in the product ion (m/z 146.4), confirming that the deuteration resides on the cleaved piperidine/propyl moiety.

Workflow Visualization

Below is the logical flow of the bioanalytical process, illustrating how the sample transitions from a biological matrix to a quantified digital signal.

LCMS_Workflow A 1. Plasma Sample (+ Pericyazine-d4 IS) B 2. Alkalization (NaOH) Deprotonates basic nitrogen A->B C 3. Liquid-Liquid Extraction (Ethyl Acetate) B->C D 4. N2 Evaporation & Reconstitution C->D E 5. LC Separation (AQ-C18 Column) D->E F 6. ESI+ Ionization & MRM Detection E->F G 7. Data Analysis & Ratio Quantification F->G

Caption: Step-by-step LC-MS/MS bioanalytical workflow utilizing Pericyazine-d4 as an internal standard.

Conclusion

The integration of Pericyazine-d4 into analytical workflows is a masterclass in applying physical chemistry to solve clinical challenges. By leveraging the identical physicochemical behavior of the deuterated isotope alongside its distinct mass spectrometric signature, bioanalytical scientists can achieve unparalleled accuracy. This self-validating system ensures that any loss of the analyte during liquid-liquid extraction or any ion suppression experienced in the ESI source is perfectly mirrored—and mathematically canceled out—by the Pericyazine-d4 internal standard.

References

  • Cai, H.-L., et al. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 135, 67-74. Available at:[Link]

  • Veeprho. (n.d.). Pericyazine-D4 | CAS 1329836-72-7. Available at:[Link]

  • Pharmaffiliates. (n.d.). CAS No : 1329836-72-7 | Chemical Name : Pericyazine-d4. Available at:[Link]

Exploratory

The Pharmacodynamics and Kinetic Isotope Effects of Pericyazine and its Deuterated Analog: A Mechanistic Whitepaper

Prepared by: Senior Application Scientist, Drug Metabolism and Pharmacokinetics (DMPK) Executive Summary Pericyazine (propericiazine) is a first-generation typical antipsychotic belonging to the phenothiazine class, dist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Metabolism and Pharmacokinetics (DMPK)

Executive Summary

Pericyazine (propericiazine) is a first-generation typical antipsychotic belonging to the phenothiazine class, distinguished by its piperidine side chain[1]. While it is clinically leveraged for its pronounced sedative effects in managing severe anxiety and schizophrenia[2], its extensive hepatic metabolism via Cytochrome P450 (CYP450) enzymes makes it highly susceptible to pharmacokinetic variability and polypharmacy-induced toxicity[3].

This technical guide interrogates the molecular mechanism of action of pericyazine and explores the paradigm of deuteration —the strategic substitution of hydrogen with deuterium. By leveraging the primary kinetic isotope effect (KIE), deuterated phenothiazine analogs provide application scientists and drug developers with highly stable internal standards for mass spectrometry[4] and offer a theoretical framework for developing next-generation antipsychotics with optimized metabolic half-lives[5].

Molecular Pharmacodynamics of Pericyazine

To understand the therapeutic and adverse event profile of pericyazine, we must first map its multi-receptor binding affinities. Pericyazine is notoriously non-selective, acting as a broad-spectrum antagonist across multiple G-protein coupled receptors (GPCRs).

The primary antipsychotic efficacy of pericyazine is driven by its antagonism of Dopamine D2 receptors in the mesolimbic pathway[6]. By blocking D2 receptors, pericyazine prevents dopamine from binding and inhibiting adenylate cyclase via Gi/o proteins. This blockade normalizes hyperactive dopaminergic signaling, thereby mitigating the positive symptoms of psychosis (e.g., hallucinations and delusions)[1][6].

However, pericyazine also exhibits potent antagonism at Histamine H1 receptors , which is the causal mechanism behind its profound sedative and hypnotic properties[6]. Furthermore, its blockade of Muscarinic M1 receptors induces classic anticholinergic side effects (xerostomia, blurred vision), while Alpha-1 adrenergic antagonism leads to orthostatic hypotension[6][7].

D2_Signaling Pericyazine Pericyazine D2_Receptor Dopamine D2 Receptor (Mesolimbic Pathway) Pericyazine->D2_Receptor Antagonizes Gi_Protein Gi/o Protein Activation (Inhibited) D2_Receptor->Gi_Protein Blocks cAMP cAMP Production (Restored/Increased) Gi_Protein->cAMP Prevents Inhibition PKA Protein Kinase A (Activated) cAMP->PKA Activates Symptom Reduction in Psychotic Symptoms PKA->Symptom Modulates

Caption: Pericyazine antagonism of the D2 receptor signaling cascade.

The Deuteration Paradigm: Kinetic Isotope Effects (KIE)

Like most first-generation antipsychotics, pericyazine undergoes extensive hepatic metabolism mediated primarily by the CYP2D6 and CYP3A4 isoenzymes[8][9]. In elderly populations or patients undergoing polypharmacy, competitive inhibition of these CYP enzymes can lead to sudden, toxic spikes in pericyazine blood concentrations, precipitating shock-like symptoms and severe hypotension[3].

To circumvent these metabolic vulnerabilities, structural biologists employ deuteration . Replacing specific hydrogen atoms on the phenothiazine ring or piperidine side chain with deuterium (producing analogs like Pericyazine-d4 or -d6) fundamentally alters the drug's metabolic clearance without changing its 3D conformation or receptor affinity[5][10].

The Causality of KIE: The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. Consequently, cleaving a C-D bond requires significantly more activation energy. When CYP450 enzymes attempt to hydroxylate or N-dealkylate the deuterated sites, the reaction rate drops precipitously[5]. This kinetic bottleneck extends the drug's half-life, flattens the pharmacokinetic peak-to-trough ratio, and reduces the generation of potentially toxic intermediate metabolites.

Deuteration_Metabolism cluster_0 Standard Pericyazine cluster_1 Deuterated Pericyazine Drug Pericyazine / Pericyazine-d(n) CYP Hepatic CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Drug->CYP C_H C-H Bond Cleavage (Fast) CYP->C_H Non-Deuterated C_D C-D Bond Cleavage (Slow - Kinetic Isotope Effect) CYP->C_D Deuterated Metabolite1 Rapid Clearance (Shorter Half-life) C_H->Metabolite1 Metabolite2 Prolonged Exposure (Stable PK Profile) C_D->Metabolite2

Caption: Kinetic isotope effect of deuterated pericyazine on CYP450 metabolism.

Quantitative Data Presentation

Table 1: Comparative Pharmacological & Pharmacokinetic Profile

Pharmacological ParameterPericyazine (Standard)Deuterated Pericyazine (Theoretical/Isotopic)Clinical & Analytical Implication
Dopamine D2 Affinity (Ki) ~10.0 nM[11]~10.0 nMRetains primary antipsychotic efficacy; spatial geometry is unperturbed by deuterium.
Histamine H1 Affinity High (Potent Antagonist)[6]High (Potent Antagonist)Preserves pronounced sedative properties required for acute agitation management.
Hepatic Clearance (CLint) High (CYP2D6/3A4 Mediated)[9]Significantly Reduced[5]Decreases susceptibility to polypharmacy-induced toxic shock[3].
Elimination Half-Life ~12 Hours[12]> 12 Hours (Extended)Enables lower dosing frequency and stabilizes steady-state plasma levels.
Mass Spectrometry Utility Subject to matrix suppressionIdeal Internal Standard[4]Enables absolute quantification in complex biological matrices by correcting for ion suppression.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we do not merely execute steps; we design self-validating systems that interrogate the structural determinants of efficacy and stability. To confirm that deuteration alters pharmacokinetics without compromising pharmacodynamics, the following dual-assay workflow is strictly enforced.

Protocol A: Radioligand Competition Binding Assay (D2 Receptor)

Objective: To validate that deuterium incorporation does not perturb the spatial geometry required for D2 receptor binding.

  • Membrane Preparation: Utilize CHO cells stably expressing human recombinant D2 receptors rather than crude tissue homogenates.

    • Causality: Tissue homogenates contain multiple overlapping receptor subtypes (e.g., D1, D3, D4) which confound binding kinetics. Recombinant cell lines ensure absolute target specificity.

  • Radioligand Incubation: Incubate the prepared membranes with 1 nM [3H]SCH23390 (or [3H]spiperone) and varying concentrations of the deuterated/non-deuterated test compounds in a 50 mM Tris-HCl buffer at 37°C for 30 minutes[11].

    • Causality: We use a fixed concentration of radioligand near its dissociation constant (Kd) to maximize the assay's sensitivity to competitive displacement by the test compound.

  • Rapid Filtration and Quenching: Terminate the reaction via rapid vacuum filtration over Whatman GF/B filters, followed immediately by rinsing with 6 mL of ice-cold saline[11].

    • Causality: The ice-cold wash traps the receptor-ligand complex in its bound state by abruptly halting association/dissociation kinetics, preventing artifactual signal loss.

  • Scintillation Counting: Punch out the filters, immerse in scintillation cocktail, and measure radioactivity using a liquid scintillation counter[11]. Derive the IC50 and calculate the Ki via the Cheng-Prusoff equation.

Protocol B: In Vitro CYP450 Metabolic Stability Assay

Objective: To empirically quantify the Kinetic Isotope Effect (KIE) by comparing the intrinsic clearance (CLint) of standard versus deuterated pericyazine.

  • Microsomal Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLMs) and an NADPH regenerating system at 37°C.

    • Causality: HLMs provide a complete physiological repertoire of hepatic CYP enzymes[9], offering a more predictive model of human first-pass metabolism than isolated recombinant CYPs, which fail to account for competitive enzymatic interplay.

  • Time-Course Sampling & Quenching: Extract aliquots at 0, 15, 30, and 60 minutes. Immediately plunge the aliquots into ice-cold acetonitrile containing a distinct stable-isotope internal standard (e.g., Promazine-d6).

    • Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic degradation at exact time points. The internal standard corrects for any volumetric losses or ionization variances during downstream LC-MS/MS analysis, making the assay self-validating.

  • LC-MS/MS Quantification: Analyze the supernatant using tandem mass spectrometry to calculate the depletion half-life (t1/2) and intrinsic clearance.

LCMS_Workflow Incubation Microsomal Incubation Quenching Protein Precipitation Incubation->Quenching LC Liquid Chromatography Quenching->LC MS Tandem Mass Spectrometry LC->MS Data PK/PD Data Analysis MS->Data

Caption: Self-validating LC-MS/MS workflow for metabolic stability assessment.

Clinical & Analytical Implications

The translation of these mechanistic principles has profound implications for both analytical chemistry and clinical pharmacology.

From an analytical standpoint, deuterated phenothiazines (such as perphenazine-d4 or alimemazine-d6) are indispensable[4][5]. When quantifying trace levels of pericyazine in patient plasma, matrix effects can severely suppress the mass spectrometry signal. Spiking the sample with a deuterated analog—which co-elutes chromatographically but is distinguishable by mass—allows scientists to perfectly normalize the signal, ensuring absolute quantitative accuracy[4].

Clinically, the application of deuteration to pericyazine could address its most critical flaw: unpredictable metabolism. Because phenothiazine metabolism is highly dependent on aging CYP pathways, elderly patients subjected to polypharmacy are at extreme risk for drug accumulation, leading to shock, hypothermia, and severe hypotension[3]. By fortifying the molecule's metabolic weak points with deuterium, drug developers can engineer an analog that maintains the potent sedative and antipsychotic benefits of pericyazine while offering a predictable, flattened pharmacokinetic curve that is resistant to CYP-mediated drug-drug interactions.

References

  • Periciazine: Uses & Dosage - MIMS Philippines. Available at: [Link]

  • Periciazine - Grokipedia. Available at:[Link]

  • The Side Effects of NEULACTIL 2.5MG TABLETS (Pericyazine) - Biomedicus. Available at:[Link]

  • Neulactil | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass. Available at:[Link]

  • Periciazine - Wikipedia - Wikipedia. Available at:[Link]

  • PERICIAZINE - Inxight Drugs (NCATS). Available at:[Link]

  • HIV Drug Interactions: DaunoXome / Pericyazine - HIV Drug Interactions. Available at: [Link]

  • Polypharmacy-related Shock Symptoms and Complications Associated with Phenothiazine - NIH (PubMed Central). Available at:[Link]

  • First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review - RROIJ. Available at:[Link]

  • (±)-O-Desmethyl-levomepromazine-D6 - WITEGA Laboratorien Berlin-Adlershof GmbH. Available at:[Link]

  • Alimemazine-D6-maleate (Trimeprazine-D6 maleate) - WITEGA Laboratorien Berlin-Adlershof GmbH. Available at:[Link]

  • Promazine-D6 hydrochloride - WITEGA Laboratorien Berlin-Adlershof GmbH. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Profile of Pericyazine-d4

Executive Summary This technical guide provides a comprehensive overview of the pharmacological profile of Pericyazine-d4, a deuterated analog of the typical antipsychotic Pericyazine. We begin by establishing the founda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive overview of the pharmacological profile of Pericyazine-d4, a deuterated analog of the typical antipsychotic Pericyazine. We begin by establishing the foundational pharmacology of the parent compound, Pericyazine, including its complex mechanism of action, pharmacokinetic properties, and clinical applications. Subsequently, the guide delves into the core principles of deuterium substitution in drug molecules, focusing on the Deuterium Kinetic Isotope Effect (DKIE) and its implications for drug metabolism. The primary and most critical application of Pericyazine-d4 as a stable isotope-labeled internal standard for bioanalytical quantification is discussed in detail, complete with a validated experimental workflow. Finally, we explore the theoretical implications of deuteration on the in-vivo pharmacological profile of Pericyazine, offering insights for drug development professionals interested in the "deuterium switch" strategy.

Section 1: The Parent Compound: Pericyazine

Introduction to Pericyazine

Pericyazine, also known as Propericiazine, is a first-generation typical antipsychotic belonging to the phenothiazine class.[1] First formulated in 1961, it is primarily utilized in the management of psychotic disorders such as schizophrenia, as well as for the short-term treatment of severe anxiety, psychomotor agitation, and dangerously impulsive behaviors.[1][2][3] Structurally, it is a phenothiazine with a piperidine side chain, a feature that contributes to its pronounced sedative properties.[4][5] While used in many countries, including Canada, the UK, and Australia, Pericyazine is not approved for marketing in the United States.[2]

Mechanism of Action & Pharmacodynamics

Pericyazine exerts its therapeutic effects through a multifaceted mechanism involving the antagonism of several neurotransmitter receptors in the central nervous system.[6] Unlike more selective agents, its broad receptor-binding profile is responsible for both its therapeutic efficacy and its side-effect profile.

  • Dopamine D2 Receptor Antagonism : The primary antipsychotic effect of Pericyazine is attributed to its blockade of dopamine D2 receptors, particularly in the mesolimbic pathway.[1][6] Overactivity in this pathway is strongly implicated in the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[6]

  • Serotonin 5-HT2A Receptor Antagonism : Pericyazine also acts as an antagonist at serotonin 5-HT2A receptors.[6] This action may contribute to the alleviation of negative symptoms of psychosis and help in mood regulation.[6]

  • Adrenergic, Cholinergic, and Histaminergic Blockade : The drug is a potent antagonist at several other key receptors:

    • Alpha-1 Adrenergic Receptors : Blockade leads to sedative effects and can cause orthostatic hypotension.[4][6]

    • Histamine H1 Receptors : Antagonism is a primary contributor to its strong sedative and hypnotic effects, and may also lead to weight gain.[6]

    • Muscarinic M1 Receptors (Anticholinergic) : This activity can lead to side effects such as dry mouth, blurred vision, constipation, and urinary retention.[4][6]

Pericyazine_MoA cluster_receptors Receptor Targets cluster_effects Clinical & Side Effects PCZ Pericyazine D2 Dopamine D2 PCZ->D2 Antagonism HT2A Serotonin 5-HT2A PCZ->HT2A Antagonism A1 Alpha-1 Adrenergic PCZ->A1 Antagonism H1 Histamine H1 PCZ->H1 Antagonism M1 Muscarinic M1 PCZ->M1 Antagonism Antipsychotic Antipsychotic Effect D2->Antipsychotic NegativeSymptom Negative Symptom Relief HT2A->NegativeSymptom Sedation Sedation A1->Sedation Hypotension Orthostatic Hypotension A1->Hypotension H1->Sedation Anticholinergic Anticholinergic Side Effects M1->Anticholinergic

Caption: Multi-receptor antagonism of Pericyazine.
Pharmacokinetics (ADME)

The pharmacokinetic profile of Pericyazine is characterized by hepatic metabolism and a variable half-life.

  • Absorption : Orally administered.

  • Distribution : Information on plasma concentrations and distribution in humans is limited.[7]

  • Metabolism : Pericyazine undergoes extensive hepatic metabolism, primarily through conjugation and oxidation (e.g., to form sulfoxide metabolites).[8][9] It is a substrate and potent inhibitor of the cytochrome P450 enzyme CYP2D6.[10] This is a critical point, as metabolism is the process most likely to be affected by deuteration.

  • Excretion : The drug and its metabolites are excreted renally.[11] The elimination half-life is approximately 12 hours, though this can be variable.[6][11]

Section 2: The Deuterated Analog: Pericyazine-d4

The Science of Deuteration in Pharmacology

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains an additional neutron.[12] The substitution of hydrogen with deuterium in a drug molecule is the subtlest chemical alteration possible, yet it can have profound effects on the compound's properties due to the Deuterium Kinetic Isotope Effect (DKIE) .[]

The carbon-deuterium (C-D) bond is significantly stronger (6-10 times more stable) than the carbon-hydrogen (C-H) bond.[14] Many drug metabolism pathways, particularly Phase I oxidation reactions mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond.[15] Because the C-D bond is harder to break, deuteration at a site of metabolism can slow down this process.[12][15] This can lead to:

  • Reduced metabolic clearance and a longer plasma half-life.[]

  • Increased systemic exposure (AUC) of the parent drug.[]

  • Reduced formation of specific, potentially toxic, metabolites.[14]

  • Improved oral bioavailability by reducing the first-pass effect.[]

DKIE_Concept cluster_CH Standard Drug Metabolism cluster_CD Deuterated Drug Metabolism Drug_H Drug with C-H bond Metabolism_H CYP450 Enzyme Drug_H->Metabolism_H Fast Reaction Metabolite_H Metabolite (C-H bond cleaved) Metabolism_H->Metabolite_H Drug_D Drug with C-D bond Metabolism_D CYP450 Enzyme Drug_D->Metabolism_D Slow Reaction (Stronger Bond) Metabolite_D Metabolite (C-D bond cleavage is slower) Metabolism_D->Metabolite_D

Caption: The Deuterium Kinetic Isotope Effect (DKIE).
Pericyazine-d4: Physicochemical Properties

Pericyazine-d4 is the stable isotope-labeled analog of Pericyazine, where four hydrogen atoms have been replaced by deuterium atoms.[16][17] This modification results in a slightly higher molecular weight but does not alter the fundamental chemical structure or its interaction with biological targets.

PropertyPericyazinePericyazine-d4
Molecular Formula C₂₁H₂₃N₃OSC₂₁H₁₉D₄N₃OS
Molar Mass ~365.50 g/mol [11]~369.52 g/mol [17]
Primary Application Antipsychotic Therapeutic Agent[2]Internal Standard for Bioanalysis[16][18]
Primary Application: The Gold Standard for Bioanalysis

The most prevalent and critical use of Pericyazine-d4 is as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]

Rationale for Use: An ideal internal standard co-elutes chromatographically with the analyte and behaves identically during sample preparation (e.g., extraction) and ionization in the mass spectrometer. A stable isotope-labeled (SIL) standard like Pericyazine-d4 is considered the "gold standard" because its physicochemical properties are nearly identical to the unlabeled analyte (Pericyazine). This allows it to perfectly compensate for variations in sample extraction recovery and matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification.[19]

Experimental Protocol: Quantification of Pericyazine in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike with 20 µL of Pericyazine-d4 working solution (e.g., 50 ng/mL in methanol) to act as the internal standard. Vortex briefly.

  • Add 50 µL of 1M Sodium Hydroxide to basify the sample. Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes to extract the analytes.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~900 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

2. LC-MS/MS Conditions:

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18 reverse-phase column (e.g., Ultimate™ AQ-C18)[20]
Mobile Phase A 5mM Ammonium Acetate with 0.1% Formic Acid in Water[20]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[20]
Flow Rate 0.35 mL/min[20]
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[20]
MRM Transitions Pericyazine: Q1: 366.5 m/z -> Q3: 142.4 m/z[20]Pericyazine-d4 (IS): Q1: 370.5 m/z -> Q3: 142.4 m/z (Predicted)*

*The precursor ion (Q1) for Pericyazine-d4 is shifted by +4 Da. The product ion (Q3) may remain the same if deuteration is not on the fragmented portion of the molecule. This transition must be empirically optimized.

Bioanalytical_Workflow Plasma 1. Plasma Sample Spike 2. Spike with Pericyazine-d4 (IS) Plasma->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Evaporate & Reconstitute Extract->Dry Inject 5. LC-MS/MS Injection Dry->Inject Separate 6. Chromatographic Separation (C18) Inject->Separate Detect 7. MS/MS Detection (MRM Mode) Separate->Detect Analyze 8. Data Analysis (Peak Area Ratio vs. Conc.) Detect->Analyze

Caption: Bioanalytical workflow for Pericyazine quantification.

Section 3: Comparative Profile & Future Directions

The "Deuterium Switch": A Drug Development Perspective

Beyond its use as an analytical standard, the principles of DKIE raise the possibility of developing Pericyazine-d4 as a new chemical entity (NCE).[22] This strategy, often called the "deuterium switch," aims to create a new drug with an improved pharmacokinetic or toxicological profile based on an existing, well-understood molecule.[15][22]

For a drug like Pericyazine, which has a complex side-effect profile and is metabolized by CYP2D6, a deuterated version could theoretically offer several advantages:

  • Improved Dosing Regimen : By slowing metabolism, a deuterated version might achieve a longer half-life, potentially allowing for less frequent dosing (e.g., once daily instead of twice daily), which could improve patient adherence.[22]

  • Reduced Pharmacokinetic Variability : CYP2D6 is a highly polymorphic enzyme, leading to significant patient-to-patient variability in drug exposure. If deuteration shunts metabolism away from CYP2D6, it could lead to a more predictable pharmacokinetic profile across different patient populations.

  • Enhanced Safety Profile : If any of Pericyazine's adverse effects are linked to a specific metabolite, and deuteration blocks the formation of that metabolite, the resulting drug could have a better safety and tolerability profile.[14]

It is critical to note that these potential benefits are theoretical and would require extensive non-clinical and clinical investigation. The precise location of the deuterium atoms is paramount, as the metabolic "hot spots" on the molecule must be targeted to achieve a meaningful change in the drug's disposition.[23]

Conclusion

Pericyazine-d4 is a vital tool for researchers and scientists in the field of pharmacology and drug development. Its primary role as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Pericyazine in biological matrices, underpinning pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. While its direct therapeutic application remains theoretical, the principles of its design—leveraging the Deuterium Kinetic Isotope Effect—offer a compelling case study in modern medicinal chemistry strategies aimed at optimizing drug performance. This guide provides the foundational knowledge and practical protocols necessary for professionals to effectively utilize and understand the pharmacological profile of Pericyazine-d4.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Periciazine?
  • Inxight Drugs. PERICIAZINE.
  • Grokipedia. Periciazine.
  • PharmaCompass.com. Periciazine | Drug Information, Uses, Side Effects, Chemistry.
  • Soares, B. G., et al. (2013). Pericyazine for schizophrenia. PMC - NIH.
  • MIMS Philippines. Periciazine: Uses & Dosage.
  • emc. (2021, April 30). Pericyazine 10mg Tablets - Summary of Product Characteristics (SmPC).
  • PubMed. (2017, February 20). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers.
  • Synapse. From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs.
  • emc. (2021, April 29). Pericyazine 10mg/5ml Syrup - Summary of Product Characteristics (SmPC).
  • Veeprho. Pericyazine-D4 | CAS 1329836-72-7.
  • Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal.
  • Semantic Scholar. A sensitive LC–MS/MS method for analysis of pericyazine in presence of 7‐hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers.
  • PMC - NIH. Deuterated drugs; where are we now?
  • My Health Alberta. (2025, April 15). Pericyazine - Oral.
  • PubMed. (2012, March 15). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs.
  • PharmaCompass.com. pericyazine | Drug Information, Uses, Side Effects, Chemistry.
  • BOC Sciences. (2023, August 24). Deuterated Drugs Research Progress.
  • ResearchGate. A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers.
  • Wikidoc. (2015, August 20). Periciazine.
  • emc. (2021, April 29). Pericyazine 2.5mg Tablets - Summary of Product Characteristics (SmPC).
  • Wikipedia. Periciazine.
  • Dove Medical Press. (2022, October 4). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer.
  • Axios Research. Pericyazine-d4 - CAS - 1329836-72-7.
  • Taylor & Francis. (2016, April 15). Full article: Deuterium Medicinal Chemistry Comes of Age.
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
  • Patient.info. (2024, July 20). Pericyazine.
  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30).
  • ResearchGate. (2020, July 7). (PDF) The Oxidative Derivatization Method For The Spectrofluorimetric Determination Of Periciazine In Pharmaceutical Preparations.
  • LookChem. Pericyazine-[d4], CasNo.1329836-72-7 BOC Sciences United States.
  • Pharmaffiliates. CAS No : 1329836-72-7| Chemical Name : Pericyazine-d4.
  • KKL Med Inc. Pericyazine-d4 - CAS:1329836-72-7.
  • MedchemExpress.com. Perphenazine-d4 | Stable Isotope.

Sources

Exploratory

Pericyazine-d4: Physicochemical Profiling and Analytical Workflows in Pharmacokinetic LC-MS/MS

Executive Summary Pericyazine (Propericiazine) is a first-generation piperidine phenothiazine derivative utilized primarily as an antipsychotic agent[1][2]. In the realm of modern pharmacokinetics and therapeutic drug mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pericyazine (Propericiazine) is a first-generation piperidine phenothiazine derivative utilized primarily as an antipsychotic agent[1][2]. In the realm of modern pharmacokinetics and therapeutic drug monitoring, the precise quantification of Pericyazine in complex biological matrices is paramount. Pericyazine-d4 serves as the stable isotope-labeled (SIL) internal standard (IS) of choice, enabling highly accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays by correcting for matrix effects, extraction variability, and instrument drift[3][4]. This technical guide explores the physicochemical properties of Pericyazine-d4, the mechanistic context of its parent compound, and provides a self-validating analytical workflow for its application in bioanalysis.

Physicochemical & Structural Profiling

Pericyazine-d4 is the deuterium-labeled analog of Pericyazine, featuring four deuterium atoms strategically incorporated into the 4-hydroxypiperidine ring (specifically at the 2,2,6,6 positions)[5]. This non-exchangeable labeling site ensures isotopic stability during sample preparation and ionization. The +4 Da mass shift provides adequate mass resolution from the unlabeled analyte, preventing cross-talk in the mass spectrometer[4].

Table 1: Physicochemical Properties of Pericyazine and Pericyazine-d4

PropertyPericyazine (Parent)Pericyazine-d4 (Internal Standard)
CAS Number 2622-26-6[6]1329836-72-7[1]
Molecular Formula C₂₁H₂₃N₃OS[6]C₂₁H₁₉D₄N₃OS[1]
Molecular Weight 365.49 g/mol [6]369.52 g/mol [1]
IUPAC Name 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile10-(3-(4-hydroxypiperidin-1-yl-2,2,6,6-d4)propyl)-10H-phenothiazine-2-carbonitrile[5]
Application Active Pharmaceutical Ingredient (API)Stable Isotope Labeled Internal Standard[3]

Mechanistic Context: D2 Receptor Antagonism

To understand the clinical relevance of Pericyazine quantification, one must examine its pharmacodynamics. Pericyazine is a selective D2 dopamine receptor antagonist[2]. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Under normal physiological conditions, dopamine binding activates the Gi/o pathway, which subsequently inhibits adenylyl cyclase (AC) and reduces cyclic AMP (cAMP) production.

By competitively blocking the D2 receptor, Pericyazine prevents this Gi/o-mediated inhibition. The causality of this blockade results in a disinhibition of adenylyl cyclase, leading to elevated intracellular cAMP levels and the modulation of downstream Protein Kinase A (PKA) activity. This mechanism underpins its efficacy in managing severe anxiety and psychosis[2].

D2_Pathway Pericyazine Pericyazine (Antagonist) D2R D2 Dopamine Receptor (Gi/o-Coupled GPCR) Pericyazine->D2R Competitive Blockade Gi Gi/o Protein (Inhibited) D2R->Gi Prevents Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Synthesizes

Caption: Pericyazine mechanism of action via D2 dopamine receptor antagonism and cAMP modulation.

The Causality of Deuteration in Bioanalysis

In LC-MS/MS, biological matrices (e.g., plasma, urine) contain endogenous components that co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source. This phenomenon, known as ion suppression or enhancement, severely compromises quantitative accuracy[4].

Pericyazine-d4 is introduced to the sample at a known, constant concentration prior to extraction[3][4]. Because deuterium labeling does not significantly alter the physicochemical properties (lipophilicity, pKa) of the molecule, Pericyazine-d4 co-elutes exactly with Pericyazine during reverse-phase chromatography. Consequently, both the analyte and the IS experience the exact same matrix environment and ionization efficiency in the MS source. By calculating the ratio of the analyte peak area to the IS peak area, researchers create a self-validating system that mathematically cancels out variations in extraction recovery and ionization efficiency[4].

Experimental Protocol: LC-MS/MS Quantification Workflow

The following step-by-step methodology details a validated approach for quantifying Pericyazine in human plasma using Pericyazine-d4 as the internal standard, adapted from established pharmacokinetic studies[7].

Phase 1: Sample Preparation (Alkaline Liquid-Liquid Extraction)
  • Spiking : Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of the Pericyazine-d4 working solution (e.g., 50 ng/mL) to establish the internal standard baseline[4][7].

  • Alkalization : Add 50 µL of 1M Sodium Hydroxide (NaOH). Scientific Rationale: Pericyazine is a basic drug. Raising the pH suppresses its ionization, rendering it highly lipophilic and driving it into the organic phase during extraction[7].

  • Extraction : Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to facilitate phase transfer.

  • Separation : Centrifuge at 10,000 rpm for 10 minutes. Transfer the upper organic layer to a clean glass vial.

  • Reconstitution : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Aqueous/Organic) and transfer to an autosampler vial.

Phase 2: LC-MS/MS Conditions
  • Chromatography : Inject 10 µL onto a C18 analytical column (e.g., Ultimate™ AQ-C18) maintained at 40°C[7].

  • Mobile Phase : Gradient elution utilizing Mobile Phase A (5 mM ammonium acetate with 0.1% formic acid) and Mobile Phase B (Acetonitrile) at a flow rate of 0.350 mL/min[7].

  • Detection : API 4000 (or equivalent) tandem mass spectrometer operating in Electrospray Ionization positive mode (ESI+)[7].

Table 2: Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
Pericyazine 366.5[7]142.4[7]35
Pericyazine-d4 370.5146.435

Note: The product ion m/z 142.4 corresponds to the cleavage of the piperidine-propyl side chain. For Pericyazine-d4, the four deuterium atoms on the piperidine ring shift this specific fragment to m/z 146.4.

LCMS_Workflow Sample Plasma Sample (Analyte) Spike Spike IS (Pericyazine-d4) Sample->Spike LLE Alkaline LLE (Ethyl Acetate) Spike->LLE LC UHPLC Separation (C18 Column) LLE->LC MS ESI+ MS/MS (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Step-by-step bioanalytical workflow for the quantification of Pericyazine using LC-MS/MS.

Sources

Foundational

Applications of Pericyazine-d4 in Neuropsychopharmacology Research: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the applications of pericyazine-d4 in neuropsychopharmacology research. Pericyazine, a first-generation phenothiazine antipsychotic, is primarily utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the applications of pericyazine-d4 in neuropsychopharmacology research. Pericyazine, a first-generation phenothiazine antipsychotic, is primarily utilized for its sedative and antipsychotic properties in the management of psychosis and severe anxiety.[1][2] The deuterated analog, pericyazine-d4, serves as an indispensable tool, primarily as an internal standard in bioanalytical studies, to enhance the accuracy and precision of pharmacokinetic and metabolic profiling. This guide will delve into the core principles of pericyazine's mechanism of action, the rationale for employing a deuterated standard, and detailed protocols for its application in key research areas.

Introduction: The Role of Pericyazine and the Significance of Deuterated Standards

Pericyazine, also known as propericiazine, is a typical antipsychotic of the phenothiazine class.[1] It is used in the treatment of psychiatric disorders like schizophrenia, as well as for managing severe anxiety, psychomotor agitation, and aggressive behaviors.[1][3] Its therapeutic effects are attributed to its complex interaction with various neurotransmitter systems in the brain.[4]

To counteract these variabilities, a stable isotope-labeled (SIL) internal standard is often employed.[9] Pericyazine-d4, in which four hydrogen atoms are replaced with deuterium, is chemically identical to pericyazine but has a different mass. This allows it to be distinguished by the mass spectrometer while behaving identically to the parent drug during extraction and ionization, thereby correcting for matrix effects and procedural losses.[8][9] The use of deuterated standards is strongly recommended by regulatory agencies for bioanalytical method validation.[9]

Mechanism of Action of Pericyazine

Pericyazine exerts its antipsychotic effects through a multi-faceted mechanism, primarily involving the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][4] Overactivity of dopamine transmission in this region is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] By blocking these receptors, pericyazine helps to alleviate these symptoms.[4] Therapeutic efficacy is generally achieved at dopamine D2 receptor occupancies of 60-80%.[1]

Beyond its primary action on D2 receptors, pericyazine also exhibits antagonistic properties at several other receptor types, contributing to its broad pharmacological profile and also its side effects.[1][4] These include:

  • Serotonin 5-HT2A Receptors: Antagonism of these receptors may contribute to the management of negative symptoms of psychosis and improve mood.[4]

  • Alpha-adrenergic Receptors: Blockade of these receptors can lead to anxiolytic and sedative effects but may also cause orthostatic hypotension.[4]

  • Histamine H1 Receptors: This action contributes to the sedative effects of the drug.[4]

  • Muscarinic Acetylcholine Receptors: Anticholinergic activity can lead to side effects like dry mouth and constipation, but may also reduce some extrapyramidal side effects.[4][10]

Pericyazine_Mechanism Pericyazine Pericyazine D2_Receptor Dopamine D2 Receptor Pericyazine->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Pericyazine->HT2A_Receptor Antagonism Alpha_Adrenergic α-Adrenergic Receptor Pericyazine->Alpha_Adrenergic Antagonism Histamine_H1 Histamine H1 Receptor Pericyazine->Histamine_H1 Antagonism Muscarinic Muscarinic Receptor Pericyazine->Muscarinic Antagonism Antipsychotic_Effect Antipsychotic Effect (↓ Positive Symptoms) D2_Receptor->Antipsychotic_Effect HT2A_Receptor->Antipsychotic_Effect Anxiolytic_Sedative Anxiolytic & Sedative Effects Alpha_Adrenergic->Anxiolytic_Sedative Side_Effects Side Effects (e.g., Hypotension, Sedation, Anticholinergic Effects) Alpha_Adrenergic->Side_Effects Histamine_H1->Anxiolytic_Sedative Histamine_H1->Side_Effects Muscarinic->Side_Effects

Caption: Signaling pathways modulated by Pericyazine.

Metabolism of Pericyazine

Pericyazine is extensively metabolized in the liver, primarily through oxidation and conjugation processes.[1][3][4] The major metabolites identified in human plasma are 7-hydroxypericyazine and pericyazine sulfoxide.[1][5] While these metabolites are present, the unchanged parent drug is the predominant species found in plasma after a single oral administration.[5]

The cytochrome P450 (CYP) enzyme system is responsible for the oxidative metabolism of many psychotropic drugs, including phenothiazines.[11] Pericyazine has been shown to be a moderate inhibitor of CYP2D6 and may also inhibit CYP1A2 and CYP3A4.[1][12][13] This is a critical consideration in clinical settings due to the potential for drug-drug interactions when co-administered with other medications that are substrates for these enzymes.[12][13] For instance, co-administration with amitriptyline, a CYP2D6 substrate, may lead to increased plasma levels of amitriptyline.[14]

Core Applications of Pericyazine-d4 in Research

The primary and most critical application of pericyazine-d4 is as an internal standard for the quantitative bioanalysis of pericyazine in various biological matrices.

Pharmacokinetic (PK) Studies

Accurate determination of the pharmacokinetic profile of pericyazine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Pericyazine-d4 is instrumental in developing robust and validated LC-MS/MS methods for these studies.

Table 1: Example Pharmacokinetic Parameters of Pericyazine

ParameterValueUnit
Tmax (Time to Peak Concentration)2 - 4hours
Cmax (Peak Plasma Concentration)9.156 (after 10 mg dose)ng/mL[15]
t1/2 (Elimination Half-life)~12hours[3][16]
Volume of Distribution (Vd)High (lipophilic nature)L/kg
Clearance (CL)VariableL/h/kg

Note: These are representative values and can vary based on the patient population and study design.

This protocol outlines a typical workflow for a bioequivalence or pharmacokinetic study.

1. Materials and Reagents:

  • Pericyazine analytical standard

  • Pericyazine-d4 internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Sodium hydroxide solution

2. Sample Preparation (Liquid-Liquid Extraction):

  • Rationale: This extraction method is effective for isolating lipophilic drugs like pericyazine from the complex plasma matrix.

  • Steps:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of pericyazine-d4 working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

    • Alkalinize the sample by adding 50 µL of 1M sodium hydroxide and vortex. This ensures pericyazine is in its non-ionized form, enhancing its solubility in the organic solvent.

    • Add 1 mL of ethyl acetate, cap the tube, and vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Rationale: This technique provides high selectivity and sensitivity for quantifying low concentrations of the drug and its internal standard.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Chromatographic Conditions (Example):

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Pericyazine: m/z 366.2 -> 142.1

      • Pericyazine-d4: m/z 370.2 -> 142.1

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity.

4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of pericyazine to pericyazine-d4 against the known concentrations of the calibration standards.

  • The concentration of pericyazine in the unknown samples is then determined from this curve.

LCMS_Workflow Start Plasma Sample Add_IS Spike with Pericyazine-d4 (Internal Standard) Start->Add_IS Alkalinize Alkalinize (e.g., NaOH) Add_IS->Alkalinize LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Alkalinize->LLE Separate Separate Organic Layer LLE->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data_Analysis Data Analysis (Quantification) Inject->Data_Analysis

Caption: Bioanalytical workflow for pericyazine quantification.

In Vitro Drug Metabolism Studies

Pericyazine-d4 can be utilized in in vitro systems to study the metabolic pathways of pericyazine and to identify potential drug-drug interactions.

1. Objective: To determine the rate of metabolic clearance of pericyazine in vitro.

2. Materials:

  • Pericyazine

  • Pericyazine-d4

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard, pericyazine-d4) for reaction quenching

3. Procedure:

  • Prepare a stock solution of pericyazine in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding pericyazine (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with a fixed concentration of pericyazine-d4. The internal standard helps to normalize for any variations in sample processing and analysis.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of pericyazine at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of pericyazine remaining versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t1/2) can be calculated as 0.693/k.

Advanced Research Applications

While the primary use of pericyazine-d4 is as an internal standard, its application can be extended to more advanced research areas.

Receptor Occupancy Studies using Positron Emission Tomography (PET)

In principle, a radiolabeled version of pericyazine (e.g., with Carbon-11 or Fluorine-18) could be used in PET imaging to visualize and quantify D2 receptor occupancy in the brain in real-time. In such studies, a deuterated, non-radiolabeled version (like pericyazine-d4) could be used in "cold" competition assays to help validate the specificity of the radiotracer's binding to the target receptor.

Metabolite Identification

In high-resolution mass spectrometry-based metabolite identification studies, the distinct isotopic signature of pericyazine-d4 can help to differentiate drug-related metabolites from endogenous molecules in complex biological samples. By comparing the mass spectra of samples from subjects dosed with pericyazine versus pericyazine-d4, researchers can more confidently identify metabolic products.

Conclusion

Pericyazine-d4 is a vital tool in the field of neuropsychopharmacology, enabling researchers to conduct highly accurate and precise quantitative studies of the parent drug, pericyazine. Its role as an internal standard in LC-MS/MS-based pharmacokinetic and metabolic studies is well-established and essential for regulatory compliance and the generation of reliable data. As analytical technologies continue to advance, the applications of stable isotope-labeled compounds like pericyazine-d4 will undoubtedly expand, further enhancing our understanding of the complex pharmacology of antipsychotic medications.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Periciazine? Retrieved from [Link]

  • Grokipedia. (n.d.). Periciazine. Retrieved from [Link]

  • Cai, H. L., Li, H. D., Liu, Y., Tian, Y., Zhang, Y. F., & Li, Y. F. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 135, 67–74. [Link]

  • MIMS Philippines. (n.d.). Periciazine: Uses & Dosage. Retrieved from [Link]

  • Wikidoc. (2015, August 20). Periciazine. Retrieved from [Link]

  • ResearchGate. (n.d.). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Retrieved from [Link]_

  • PharmaCompass.com. (n.d.). Periciazine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Matar, H. E., & Thiessen, H. (2014). Pericyazine for schizophrenia. Cochrane Database of Systematic Reviews, (5), CD007479. [Link]

  • Wikipedia. (n.d.). Periciazine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). PERICIAZINE. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link]

  • Google Patents. (n.d.). US7524639B2 - Assay for screening antipsychotic drugs.
  • University of Nottingham Ningbo China. (2014, May 13). Pericyazine for schizophrenia. Retrieved from [Link]

  • Rost, K. L., Fux, M., Mössner, R., & Hiemke, C. (2017). Cytochrome P450-mediated interaction between perazine and risperidone: implications for antipsychotic polypharmacy. British Journal of Clinical Pharmacology, 83(8), 1848–1855. [Link]

  • Daniel, W. A., & Wójcikowski, J. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. Pharmacological Reports, 61(5), 856–862. [Link]

  • Cochrane. (2014, May 13). Pericyazine for the treatment of schizophrenia. Retrieved from [Link]

  • ResearchGate. (n.d.). Pericyazine. Retrieved from [Link]

  • MIMS Hong Kong. (n.d.). Periciazine: Uses & Dosage. Retrieved from [Link]

  • PubMed. (2014, May 13). Pericyazine for schizophrenia. Retrieved from [Link]

  • emc. (2021, April 29). Pericyazine 10mg/5ml Syrup - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • PubMed. (2017, August 15). Cytochrome P450-mediated interaction between perazine and risperidone: implications for antipsychotic polypharmacy. Retrieved from [Link]

  • Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]

  • Kanba, S., Suzuki, E., Nomura, S., Nakaki, T., Yagi, G., Asai, M., & Richelson, E. (1994). Affinity of neuroleptics for D1 receptor of human brain striatum.
  • Szymański, P., Szałek, E., & Grześkowiak, E. (2023). Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. Pharmaceutics, 16(1), 1. [Link]

  • Scaini, G., Rochi, N., Morais, M. O. S., Maggi, D. D., De-Nês, B. T., Quevedo, J., & Streck, E. L. (2013). In vitro effect of antipsychotics on brain energy metabolism parameters in the brain of rats. Acta Neuropsychiatrica, 25(4), 220–227. [Link]

  • National Center for Biotechnology Information. (2023, January 16). Periciazine. In Drugs and Lactation Database (LactMed®). Retrieved from [Link]

  • emc. (2021, April 30). Pericyazine 10mg Tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • PubMed. (2020, January 19). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Retrieved from [Link]

  • ResearchGate. (n.d.). Pericyazine for schizophrenia | Request PDF. Retrieved from [Link]

  • ResearchGate. (2020, April 8). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Retrieved from [Link]

  • emc. (2021, April 29). Pericyazine 2.5mg Tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Seneca, N., Finnema, S. J., Schou, M., Amini, N., Gulyás, B., Farde, L., & Halldin, C. (2011). Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology, 218(3), 597–607. [Link]

  • van der Veen, D. C., van der Weide, J., van den Heuvel, E. R., & Pijnenborg, G. H. M. (2017). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. International Clinical Psychopharmacology, 32(5), 249–255. [Link]

  • Preskorn, S. H., & Harvey, A. T. (n.d.). Cytochrome P450 Enzymes and Psychopharmacology. ACNP. Retrieved from [Link]

  • McGraw Hill Medical. (n.d.). Medications That Inhibit and Up-Regulate Cytochrome P450 Enzymes. AccessPharmacy. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pericyazine-d4 as a Stable Isotope-Labeled Internal Standard for High-Precision LC-MS/MS Bioanalysis

Executive Summary Pericyazine (also known as propericiazine) is a first-generation piperidyl phenothiazine antipsychotic utilized for the management of severe anxiety and psychosis ()[]. Pharmacokinetic profiling and the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pericyazine (also known as propericiazine) is a first-generation piperidyl phenothiazine antipsychotic utilized for the management of severe anxiety and psychosis ()[]. Pharmacokinetic profiling and therapeutic drug monitoring (TDM) of pericyazine require ultra-sensitive quantification due to its high potency and low circulating plasma concentrations ()[2].

While traditional liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies have historically utilized structural analog internal standards (e.g., perphenazine)[2], these are highly susceptible to differential matrix effects. This application note details the mechanistic rationale and a validated protocol for employing Pericyazine-d4 —a stable isotope-labeled internal standard (SIL-IS)—to achieve absolute matrix effect compensation, ensuring unmatched accuracy, reproducibility, and regulatory compliance in human plasma bioanalysis ()[3].

Mechanistic Justification: The Superiority of SIL-IS

In electrospray ionization (ESI), co-eluting endogenous biological components (such as phospholipids) compete with the target analyte for charge in the ionization source, leading to unpredictable ion suppression or enhancement ().

  • The Pitfall of Analog Internal Standards: An analog internal standard possesses different physicochemical properties and chromatographic retention times compared to the target analyte. If an endogenous matrix suppressor elutes at the retention time of pericyazine but not at the retention time of the analog IS, the ionization efficiency is disproportionately affected. This skews the Analyte/IS peak area ratio, compromising quantification accuracy.

  • The SIL-IS Advantage: Pericyazine-d4 incorporates four deuterium atoms strictly on the phenothiazine core[3]. This isotopic labeling preserves the exact lipophilicity, pKa, and chromatographic behavior of the parent drug. Consequently, Pericyazine and Pericyazine-d4 co-elute perfectly. Any matrix-induced ionization suppression affects both molecules identically. By calculating the ratio of Analyte to SIL-IS, the matrix effect is mathematically canceled out, yielding an IS-normalized Matrix Factor (MF) approaching 1.0.

Matrix_Effect cluster_LC Chromatographic Co-elution Analyte Pericyazine (RT = 3.2 min) ESI ESI Source (Matrix Ion Suppression) Analyte->ESI SIL_IS Pericyazine-d4 (RT = 3.2 min) SIL_IS->ESI Signal_A Decreased Analyte Signal (e.g., -40%) ESI->Signal_A Signal_IS Decreased IS Signal (e.g., -40%) ESI->Signal_IS Normalization Mathematical Normalization (Analyte Area / IS Area) Signal_A->Normalization Signal_IS->Normalization Result Unbiased Quantification (IS-Normalized MF ≈ 1.0) Normalization->Result

Workflow of Matrix Effect Compensation using Pericyazine-d4 SIL-IS during LC-MS/MS.

Physicochemical & Mass Spectrometric Profiling

To establish a highly selective Multiple Reaction Monitoring (MRM) method, precursor and product ions must be optimized. The collision-induced dissociation (CID) of pericyazine yields a stable product ion at m/z 142.4, corresponding to the cleavage of the piperidine-propyl side chain[2]. Because the four deuterium labels in Pericyazine-d4 are located on the phenothiazine core, the cleaved side-chain fragment remains unlabelled, resulting in the identical m/z 142.4 product ion for the internal standard[3].

Table 1: Mass Spectrometric Parameters for Analyte and SIL-IS

CompoundMolecular FormulaPrecursor Ion [M+H]⁺Product IonCollision Energy (CE)
Pericyazine C₂₁H₂₃N₃OSm/z 366.5m/z 142.435 eV
Pericyazine-d4 C₂₁H₁₉D₄N₃OSm/z 370.5m/z 142.435 eV

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system, incorporating critical checkpoints to verify extraction efficiency and matrix normalization.

Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: Pericyazine is a basic compound containing a tertiary amine. Alkalinizing the plasma with sodium hydroxide (NaOH) suppresses the ionization of this basic center, rendering the molecule highly lipophilic and driving its partition into the organic extraction solvent (ethyl acetate) ()[2].

Step-by-Step Procedure:

  • Spiking: Aliquot 200 µL of human plasma into a clean 1.5 mL microcentrifuge tube. Add 20 µL of Pericyazine-d4 working solution (50 ng/mL) and vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 1M NaOH to the sample. Vortex briefly.

    • Self-Validation Check: Spot-check the pH of a dummy sample to ensure pH > 10, guaranteeing complete deprotonation of the analyte.

  • Extraction: Add 2.0 mL of ethyl acetate. Vortex vigorously for 3 minutes to facilitate mass transfer between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C. The organic (upper) phase now contains the un-ionized pericyazine and SIL-IS.

  • Evaporation: Transfer 1.6 mL of the organic layer to a clean glass tube and evaporate to dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 1 minute and transfer to an autosampler vial.

LLE_Workflow Start Human Plasma Sample (200 µL) Spike Spike SIL-IS (20 µL Pericyazine-d4) Start->Spike Alkalinize Alkalinization (50 µL 1M NaOH) Spike->Alkalinize Extract Liquid-Liquid Extraction (2 mL Ethyl Acetate) Alkalinize->Extract Separate Centrifugation & Transfer (10,000 rpm, 5 min) Extract->Separate Dry Evaporation (Under N2 stream at 40°C) Separate->Dry Recon Reconstitution (100 µL Mobile Phase) Dry->Recon Analyze LC-MS/MS Analysis (ESI+ MRM Mode) Recon->Analyze

Step-by-step alkaline liquid-liquid extraction (LLE) workflow for pericyazine.

Chromatographic Separation
  • Column: Ultimate™ AQ-C18 (50 mm × 2.1 mm, 3 µm) or equivalent, maintained at 40°C[2].

  • Mobile Phase A: 5 mM Ammonium acetate buffer containing 0.1% formic acid.

    • Causality: Formic acid provides abundant protons to facilitate positive mode ESI ([M+H]⁺), while ammonium acetate acts as a volatile buffer to sharpen peak shape and stabilize the local pH[2].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: 0-0.5 min (10% B), 0.5-2.0 min (linear ramp to 90% B), 2.0-3.5 min (hold at 90% B to wash strongly retained lipophilic matrix components), 3.5-3.6 min (return to 10% B), 3.6-5.0 min (equilibration). Flow rate: 0.35 mL/min.

  • Carryover Mitigation: Due to the highly lipophilic nature of phenothiazines, utilize a strong needle wash (e.g., Isopropanol/Acetonitrile/Water 40:40:20) to prevent autosampler carryover.

Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Capillary voltage 4500 V, Source temperature 500°C, Desolvation gas flow optimized per instrument[2].

Quantitative Data & Method Validation Parameters

When validated according to FDA/EMA bioanalytical guidelines (), the incorporation of Pericyazine-d4 yields superior analytical performance compared to legacy methods utilizing analog internal standards[2].

Table 2: Expected Method Validation Summary

Validation ParameterPerformance MetricRegulatory Acceptance Criteria
Linearity Range 0.021 – 9.90 ng/mLR² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.021 ng/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (CV%) < 5.0%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) ± 6.0%± 15% (± 20% at LLOQ)
IS-Normalized Matrix Factor 0.98 – 1.02CV ≤ 15% across 6 distinct matrix lots
Extraction Recovery > 85%Consistent and reproducible across concentrations

Conclusion

The transition from analog internal standards to a stable isotope-labeled internal standard (Pericyazine-d4) represents a critical optimization in the LC-MS/MS bioanalysis of pericyazine. By ensuring identical chromatographic retention and ionization dynamics, Pericyazine-d4 effectively nullifies matrix effects and extraction variances. This self-validating methodology guarantees the rigorous scientific integrity required for high-stakes pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

References

  • Title: A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Source: Journal of Pharmaceutical and Biomedical Analysis (Cai HL, et al., 2017). URL: [Link]

  • Title: Pericyazine-D4 | CAS 1329836-72-7 Source: Veeprho Pharmaceuticals. URL: [Link]

  • Title: LC-MS in Drug Bioanalysis Source: Wiley (Edited by Q.A. Li, 2012). URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA, 2018). URL: [Link]

Sources

Application

Application Note: High-Sensitivity Quantitative Analysis of Pericyazine in Human Plasma via LC-MS/MS using Pericyazine-d4

Introduction & Clinical Context Pericyazine (also known as propericiazine) is a phenothiazine-class antipsychotic characterized by its potent antiemetic, antiserotonin, and anticholinergic activities[1]. Clinically, it i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Context

Pericyazine (also known as propericiazine) is a phenothiazine-class antipsychotic characterized by its potent antiemetic, antiserotonin, and anticholinergic activities[1]. Clinically, it is prescribed for schizophrenia and severe behavioral disorders. Due to its extensive first-pass metabolism, large volume of distribution, and low therapeutic dosing, circulating plasma concentrations of unchanged pericyazine are exceedingly low—often falling into the sub-ng/mL range[2]. Consequently, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies require highly sensitive and robust analytical techniques. This protocol details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Pericyazine-d4 as a stable isotope-labeled internal standard (SIL-IS) to achieve a Lower Limit of Quantification (LLOQ) of 0.021 ng/mL[1].

Mechanistic Grounding: Extraction & Ionization

The Role of Pericyazine-d4 (SIL-IS)

In LC-MS/MS bioanalysis, matrix effects—where endogenous plasma components suppress or enhance the ionization of the target analyte—can severely compromise quantitative accuracy. Pericyazine-d4 (CAS 1329836-72-7) is incorporated as an internal standard because its deuterium labeling ensures it shares identical physicochemical properties with the target analyte[3]. It co-elutes chromatographically and undergoes the exact same ionization dynamics in the Electrospray Ionization (ESI) source. By quantifying the ratio of the Pericyazine signal to the Pericyazine-d4 signal, the method creates a self-validating system that mathematically cancels out matrix-induced variations and extraction losses[3].

Causality in Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)

Pericyazine is a lipophilic weak base. In physiological plasma (pH ~7.4), a significant fraction of the drug exists in an ionized state, which is highly soluble in water but poorly soluble in organic solvents. By adding sodium hydroxide (NaOH) to the plasma sample, the pH is driven well above the drug's pKa. This forces the pericyazine molecules into their uncharged, non-ionized free-base form[1]. In this uncharged state, the drug partitions highly efficiently into the organic extraction solvent (ethyl acetate), while polar endogenous proteins, salts, and lipids remain trapped in the discarded aqueous phase.

BioanalyticalWorkflow P Human Plasma Sample (100 µL) IS Add Pericyazine-d4 (IS) (10 µL, 50 ng/mL) P->IS Alk Alkalinization (50 µL 0.1M NaOH) IS->Alk LLE Liquid-Liquid Extraction (1 mL Ethyl Acetate) Alk->LLE Vortex Vortex & Centrifuge (10 min, 10,000 rpm) LLE->Vortex Dry Evaporate Organic Layer (N2 stream, 40°C) Vortex->Dry Recon Reconstitution (100 µL Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (Positive ESI, MRM) Recon->LCMS

Step-by-step bioanalytical workflow for the extraction and quantification of Pericyazine.

Step-by-Step Analytical Protocol

Materials & Reagents
  • Analytes: Pericyazine reference standard; Pericyazine-d4 internal standard[3].

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, and Ethyl Acetate.

  • Buffers/Modifiers: Ammonium acetate (5 mM), Formic acid (0.1%), Sodium Hydroxide (0.1 M).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

Sample Preparation (LLE)
  • Aliquot: Transfer 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Pericyazine-d4 working solution (50 ng/mL in 50% methanol) to all tubes except double blanks. Vortex briefly.

  • Alkalinization: Add 50 µL of 0.1 M NaOH solution to the plasma to ensure the pH > 10. Vortex for 10 seconds to disrupt protein binding[1].

  • Extraction: Add 1.0 mL of ethyl acetate to the alkalinized plasma.

  • Partitioning: Vortex vigorously for 3 minutes to maximize the surface area for phase transfer, then centrifuge at 10,000 rpm for 10 minutes at 4°C to achieve complete phase separation.

  • Evaporation: Transfer 800 µL of the upper organic layer (ethyl acetate) to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 A:B). Vortex for 1 minute and transfer to an autosampler vial for injection.

Chromatographic Conditions
  • Column: Ultimate™ AQ-C18 (or equivalent reversed-phase column), 50 mm × 2.1 mm, 3 µm particle size[1].

  • Column Temperature: 40°C.

  • Mobile Phase A: 5 mM ammonium acetate buffer containing 0.1% formic acid (aqueous)[1].

  • Mobile Phase B: Acetonitrile (organic)[1].

  • Flow Rate: 0.350 mL/min[1].

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B

    • 3.5 - 3.6 min: Return to 20% B

    • 3.6 - 5.0 min: Re-equilibration at 20% B

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions

Detection is conducted on a tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode[1].

MRM_Pathways cluster_0 Analyte: Pericyazine cluster_1 Internal Standard: Pericyazine-d4 P_Parent Precursor Ion [M+H]+ m/z 366.5 P_Prod Product Ion m/z 142.4 P_Parent->P_Prod CID (Collision Gas) IS_Parent Precursor Ion [M+H]+ m/z 370.5 IS_Prod Product Ion m/z 146.4 IS_Parent->IS_Prod CID (Collision Gas)

Multiple Reaction Monitoring (MRM) fragmentation pathways for Pericyazine and Pericyazine-d4.

Quantitative Data & Method Validation

Method validation must adhere to FDA/EMA bioanalytical guidelines, ensuring the self-validating nature of the assay. The use of Pericyazine-d4 effectively normalizes extraction recovery and eliminates matrix effects[1].

Table 1: Optimized MRM Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pericyazine 366.5142.410035
Pericyazine-d4 (IS) 370.5146.410035
7-Hydroxypericyazine *382.5142.410035

*Included for exploratory active metabolite monitoring if required by the study design[1].

Table 2: Method Validation Summary
ParameterResult / Specification
Linear Dynamic Range 0.021 – 9.90 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.021 ng/mL (S/N > 10)[1]
Correlation Coefficient (R²) > 0.995
Intra-day Precision (CV%) < 8.5% across all QC levels
Inter-day Accuracy (% Bias) ± 10.0% of nominal concentration
Matrix Effect (IS Normalized) 98.5% - 102.3% (No significant effect)[1]
Extraction Recovery > 85% (Consistent across low, mid, and high QCs)

Conclusion

This optimized LC-MS/MS protocol provides a highly sensitive and robust platform for the quantitative analysis of pericyazine in human plasma. By leveraging the specific physicochemical properties of the drug through alkaline liquid-liquid extraction, and utilizing Pericyazine-d4 as a stable isotope-labeled internal standard, the method guarantees high analytical rigor suitable for complex pharmacokinetic, toxicological, and bioequivalence studies[1],[2].

References

  • A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers . Journal of Pharmaceutical and Biomedical Analysis (2017). 1

  • Pericyazine-D4 | CAS 1329836-72-7 . Veeprho Pharmaceuticals. 3

  • Polypharmacy-related Shock Symptoms and Complications Associated with Phenothiazine . Internal Medicine (2023). 2

Sources

Method

Protocol for using Pericyazine-d4 in pharmacokinetic studies

Advanced Pharmacokinetic Profiling of Pericyazine: A Protocol for LC-MS/MS Quantitation Using Pericyazine-d4 Mechanistic Rationale and Bioanalytical Strategy Pericyazine (Propericiazine) is a first-generation phenothiazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Pharmacokinetic Profiling of Pericyazine: A Protocol for LC-MS/MS Quantitation Using Pericyazine-d4

Mechanistic Rationale and Bioanalytical Strategy

Pericyazine (Propericiazine) is a first-generation phenothiazine antipsychotic that exerts its therapeutic effects primarily as a selective D2-dopamine receptor antagonist[1]. Because of its high potency, extensive hepatic metabolism (yielding metabolites like 7-hydroxypericyazine and pericyazine sulphoxide), and low circulating plasma concentrations, pharmacokinetic (PK) profiling requires highly sensitive and robust analytical techniques[2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalysis. However, the accuracy of LC-MS/MS in complex biological matrices like human plasma is frequently compromised by matrix effects—where endogenous components (e.g., phospholipids) co-elute with the target analyte, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[3].

To build a self-validating analytical system, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required[3][4]. Pericyazine-d4 is the optimal SIL-IS for this assay. By replacing four hydrogen atoms with deuterium on non-exchangeable sites, the molecule gains a +4 Da mass shift[1][5]. This mass difference is sufficient to prevent isotopic cross-talk between the analyte and the IS. Because Pericyazine-d4 shares virtually identical physicochemical properties with unlabeled pericyazine, it co-elutes at the exact same retention time, experiences identical extraction losses, and undergoes the exact same degree of ionization suppression. Consequently, utilizing the Analyte/IS peak area ratio mathematically normalizes these variables, ensuring structural integrity and quantitative trustworthiness[6][7].

D2Pathway Pericyazine Pericyazine D2 D2 Dopamine Receptor (GPCR Blockade) Pericyazine->D2 Antagonist Mesolimbic Mesolimbic Pathway (Decreased DA Signaling) D2->Mesolimbic Nigrostriatal Nigrostriatal Pathway (Decreased DA Signaling) D2->Nigrostriatal Antipsychotic Antipsychotic Efficacy (Reduction of Psychosis) Mesolimbic->Antipsychotic EPS Extrapyramidal Symptoms (Motor Side Effects) Nigrostriatal->EPS

Fig 2. Pharmacological mechanism of Pericyazine via D2 dopamine receptor antagonism.

Experimental Protocol: Sample Preparation

The extraction of pericyazine from plasma relies on Liquid-Liquid Extraction (LLE) rather than simple Protein Precipitation (PPT). PPT leaves high concentrations of residual phospholipids in the supernatant, which severely foul the MS source over time. LLE provides a highly purified extract.

Step-by-Step LLE Workflow:

  • Aliquot: Transfer 100 µL of human plasma (blank, calibrator, QC, or unknown sample) into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Spiking: Add 10 µL of Pericyazine-d4 working solution (10 ng/mL in 50% methanol). Vortex briefly to ensure the SIL-IS equilibrates with the plasma proteins.

  • Alkalization: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Vortex for 10 seconds to disrupt protein binding and un-ionize the analyte.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Ethyl acetate is chosen for its moderate polarity, efficiently extracting the lipophilic pericyazine while leaving highly polar endogenous matrix components in the aqueous layer[2].

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes and transfer to an autosampler vial.

BioanalyticalWorkflow Plasma Plasma Sample (Spiked with Analyte) SpikeIS Add Pericyazine-d4 (SIL-IS Normalization) Plasma->SpikeIS Alkalization Alkalization (NaOH) (Un-ionizes Analyte) SpikeIS->Alkalization Extraction Liquid-Liquid Extraction (Ethyl Acetate) Alkalization->Extraction Evaporation Evaporation & Reconstitution (Mobile Phase) Extraction->Evaporation LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evaporation->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data

Fig 1. Bioanalytical LC-MS/MS workflow utilizing Pericyazine-d4 for pharmacokinetic profiling.

LC-MS/MS Analytical Conditions

Table 1: Gradient Elution Profile (Flow Rate: 0.35 mL/min)

Time (min) Mobile Phase A (%)* Mobile Phase B (%)** Rationale
0.0 – 1.0 80 20 High aqueous phase to retain the analyte and elute salts.
1.0 – 3.0 80 → 10 20 → 90 Linear gradient to elute Pericyazine and Pericyazine-d4.
3.0 – 4.5 10 90 Column wash to remove highly lipophilic matrix components.

| 4.5 – 6.0 | 80 | 20 | Re-equilibration to initial conditions for the next injection. |

*Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water. (Formic acid provides protons to facilitate positive electrospray ionization). **Mobile Phase B: 100% Acetonitrile.

Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized for absolute quantitation[2].

Table 2: MRM Transitions and Mass Spectrometer Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
Pericyazine 366.5 142.4 60 35

| Pericyazine-d4 (IS) | 370.5 | 146.4 | 60 | 35 |

Self-Validating System Criteria (Quality Control)

To ensure the trustworthiness of the generated PK data, the assay must be validated according to FDA/ICH M10 guidelines for bioanalytical method validation. The inclusion of Pericyazine-d4 guarantees that the method meets strict matrix effect criteria.

Table 3: Acceptance Criteria for Assay Validation

Parameter Methodology Acceptance Threshold
Selectivity Analyze 6 independent lots of blank human plasma. Interfering peaks must be <20% of the LLOQ for the analyte and <5% for the IS.
Matrix Effect Calculate the IS-normalized Matrix Factor (MF) in 6 plasma lots. The Coefficient of Variation (CV%) of the IS-normalized MF must be ≤ 15%.
Linearity Calibration curve from 0.02 to 10.0 ng/mL using 1/x² weighting. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).

| Precision & Accuracy | Analyze Quality Control (QC) samples at 4 concentration levels (n=6). | Intra- and inter-day CV ≤ 15% (≤ 20% at LLOQ); Bias ±15% (±20% at LLOQ). |

References

  • Cai HL, et al. "A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers." Journal of Pharmaceutical and Biomedical Analysis, 2017.[Link]

  • Stokvis E, et al. "Stable Labeled Isotopes as Internal Standards: A Critical Review." Crimson Publishers, 2017.[Link]

Sources

Application

Pericyazine-d4 solution preparation and storage conditions

Application Note: Pericyazine-d4 Preparation, Validation, and Storage Protocols for LC-MS/MS Bioanalysis Scientific Context & Analytical Utility Pericyazine-d4 (CAS: 1329836-72-7) is the stable, deuterium-labeled isotope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pericyazine-d4 Preparation, Validation, and Storage Protocols for LC-MS/MS Bioanalysis

Scientific Context & Analytical Utility

Pericyazine-d4 (CAS: 1329836-72-7) is the stable, deuterium-labeled isotope of pericyazine (propericiazine), a first-generation phenothiazine-class D2-dopamine receptor antagonist[1]. In modern bioanalysis, pericyazine-d4 is utilized exclusively as an Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. By incorporating four deuterium atoms, the molecule achieves a sufficient mass shift (+4 Da) to avoid cross-talk with the parent drug, while maintaining identical chromatographic retention and ionization efficiencies. This allows it to perfectly correct for matrix effects, ion suppression, and extraction recovery variations during therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling[2].

However, isotopic labeling does not alter the fundamental physicochemical liabilities of the parent molecule. Pericyazine-d4 retains the notorious susceptibility of phenothiazines to photo-oxidation and aqueous insolubility[3]. This application note outlines a causally grounded, self-validating protocol for handling this standard to ensure absolute quantitative integrity.

Physicochemical Profiling & Handling Causality

Understanding the molecular behavior of pericyazine-d4 is non-negotiable for accurate standard preparation. The molecule features a highly lipophilic phenothiazine core and a piperidine side chain, resulting in a basic pKa of 8.37.

  • Solubility Dynamics: In its un-ionized free base form, pericyazine-d4 is virtually insoluble in water (approximately 38 mg/L at 37°C). Consequently, purely aqueous solvents will cause immediate precipitation. It is freely soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) up to 200 mg/mL[1], and moderately soluble in methanol or ethanol[3].

  • Light Sensitivity: The phenothiazine tricyclic ring is highly sensitive to ultraviolet and visible light[3]. Exposure catalyzes the formation of radical cations, eventually leading to sulfoxide degradants that alter the mass-to-charge (m/z) ratio, destroying its utility as an internal standard.

Table 1: Physicochemical Properties of Pericyazine-d4

PropertyValue / Characteristics
CAS Number 1329836-72-7[2]
Molecular Formula C₂₁H₁₉D₄N₃OS[2]
Molecular Weight 369.52 g/mol [2]
pKa 8.37 (Basic piperidine nitrogen)
Aqueous Solubility < 0.04 mg/mL (Insoluble)
Organic Solubility DMSO (200 mg/mL)[1], Chloroform (Freely soluble)[3]
Appearance Yellow crystalline powder[3]

Mechanisms of Degradation

Degradation Parent Pericyazine-d4 (Intact Phenothiazine) Sulfoxide Pericyazine Sulfoxide (Mass Shift, Inaccurate Quant) Parent->Sulfoxide O2 (Air Exposure) Radical Phenothiazine Radical Cation (Color Shift: Yellow to Red) Parent->Radical hν (UV/Vis Light) Radical->Sulfoxide Further Oxidation

Mechanisms of Pericyazine-d4 degradation via photo-oxidation and S-oxidation.

Self-Validating Preparation Protocol

A self-validating protocol eliminates downstream analytical guesswork. The following procedure integrates visual checkpoints to confirm molecular integrity before committing the standard to biological matrices.

Step 1: Thermal Equilibration Remove the pericyazine-d4 standard from -20°C storage[1]. Place the sealed vial in a desiccator in the dark for 30 minutes to equilibrate to ambient temperature.

  • Causality: Opening a cryogenically cooled vial exposes the interior to atmospheric moisture. Condensation introduces water, which not only causes immediate precipitation of the highly lipophilic free base but also accelerates oxidative degradation.

Step 2: Primary Stock Preparation (1.0 mg/mL) Using a positive displacement pipette, add LC-MS grade Dimethyl Sulfoxide (DMSO) directly to an amber glass vial containing the standard.

  • Causality: Pericyazine exhibits exceptionally poor aqueous solubility, but is freely soluble in DMSO[1]. DMSO ensures complete solvation of the crystalline lattice without inducing hydrolytic stress. Vortex for 30 seconds. If necessary, sonicate for 5 minutes to ensure complete dissolution[1].

Step 3: Visual Validation Checkpoint Inspect the solution against a white background under low-light conditions.

  • Self-Validation: The intact pericyazine-d4 solution must appear as a clear, pale yellow liquid[3]. Any chromatic shift toward pink, red, or brown indicates the formation of a phenothiazine radical cation via photo-oxidation. If discoloration is observed, the standard is compromised and must be discarded.

Step 4: Working Solution Dilution (100 ng/mL) Dilute the primary stock using a 50:50 Methanol:Water (v/v) matrix.

  • Causality: Injecting 100% DMSO into an LC-MS/MS system disrupts the initial mobile phase equilibrium, leading to severe peak broadening (the solvent-front effect). A 50% aqueous-organic mixture ensures optimal focusing on the analytical column while maintaining the solubility of the standard at low concentrations.

Storage & Stability Matrix

Phenothiazines undergo rapid S-oxidation in the presence of dissolved oxygen and light. Adherence to strict thermal and environmental controls is required to maintain the certificate of analysis (CoA) specifications.

Table 2: Storage Conditions and Shelf-Life Guidelines

StateTemperatureContainer RequirementsMaximum Shelf-Life
Solid Powder -20°C[1]Sealed, desiccated, opaque3 Years[1]
Primary Stock (DMSO) -80°C[1]Amber glass, argon-purged1 Year[1]
Working Solution 4°CAmber glass1-2 Weeks (Requires validation)

Integration into LC-MS/MS Workflows

Workflow Start Pericyazine-d4 Powder (Equilibrate to RT) Stock Primary Stock (DMSO) 1.0 mg/mL Start->Stock Dissolve in Amber Vial Working Working IS (50% MeOH) 100 ng/mL Stock->Working Serial Dilution SamplePrep Spike into Bio-Matrix (Plasma/Urine) Working->SamplePrep Add 10 µL to Sample LCMS LC-MS/MS Analysis (Quantification) SamplePrep->LCMS Extract & Inject

LC-MS/MS sample preparation workflow utilizing Pericyazine-d4 as an Internal Standard.

References

  • Pericyazine-D4 | CAS 1329836-72-7 - Veeprho. [Link]

  • Periciazine - Physical and Chemical Properties - Grokipedia. [Link]

  • Periciazine (Pericyazine; Propericiazine) | Trissel's Stability of Compounded Formulations, 6th Edition - PharmacyLibrary. [Link]

Sources

Method

Application Note: High-Fidelity Forensic Toxicological Analysis of Pericyazine using Pericyazine-d4 as a Stable Isotope-Labeled Internal Standard

Introduction & Pharmacological Context Pericyazine (Propericiazine) is a first-generation phenothiazine antipsychotic utilized primarily for the short-term management of severe anxiety and psychotic disorders. Pharmacolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Pericyazine (Propericiazine) is a first-generation phenothiazine antipsychotic utilized primarily for the short-term management of severe anxiety and psychotic disorders. Pharmacologically, it acts as a selective D2​ dopamine receptor antagonist. In forensic toxicology, the detection and quantification of pericyazine are critical due to its narrow therapeutic index and potent adrenolytic, anticholinergic, and extrapyramidal side effects [1]. Overdoses or poly-drug interactions involving pericyazine can lead to severe central nervous system (CNS) depression, hypotension, and fatal cardiac arrhythmias.

When analyzing post-mortem biological matrices (e.g., whole blood, plasma, urine), forensic toxicologists face significant analytical challenges. Biological matrices contain high concentrations of endogenous proteins, lipids, and salts that cause severe matrix effects—specifically ion suppression or enhancement—during Electrospray Ionization (ESI) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2].

To ensure analytical integrity and self-validating quantification, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. Pericyazine-d4 (CAS: 1329836-72-7), a deuterium-labeled analog, serves this exact purpose [3].

G P Pericyazine (D2 Antagonist) D2 D2 Dopamine Receptor (GPCR) P->D2 Receptor Blockade Gi Gi/o Protein Inhibition D2->Gi Uncoupled cAMP cAMP Production Decreased Gi->cAMP Suppresses Tox Toxicological Profile: CNS Depression, Extrapyramidal Effects cAMP->Tox Clinical manifestation

Fig 1: Pharmacological mechanism of Pericyazine leading to toxicological symptoms.

The Mechanistic Role of Pericyazine-d4 (SIL-IS)

In LC-MS/MS bioanalysis, an internal standard must mimic the target analyte across all three stages of analysis: sample extraction, chromatographic separation, and mass spectrometric ionization [4].

Pericyazine-d4 incorporates four deuterium atoms, typically yielding a mass shift of +4 Da ( m/z 370.5 [M+H]+ ) compared to native pericyazine ( m/z 366.5 [M+H]+ ). This mass shift is critical because it is large enough to prevent isotopic overlap (cross-talk) between the analyte and the internal standard, yet the chemical structure remains virtually identical.

Causality in Experimental Design:

  • Co-elution: Pericyazine and Pericyazine-d4 co-elute chromatographically. As they enter the ESI source simultaneously, they compete for the same charge droplets alongside any co-eluting matrix components.

  • Matrix Normalization: If matrix components suppress the ionization of pericyazine by 40%, the ionization of Pericyazine-d4 is also suppressed by exactly 40%. Consequently, the ratio of the analyte peak area to the IS peak area remains constant, ensuring absolute quantitative accuracy regardless of sample-to-sample matrix variations.

  • Extraction Recovery: During Liquid-Liquid Extraction (LLE), any physical loss of the drug (e.g., emulsion formation, incomplete partitioning) affects the native drug and the deuterated standard equally.

Experimental Protocols: Sample Preparation & LC-MS/MS

The following protocol details a highly sensitive LC-MS/MS methodology for the extraction and quantification of pericyazine from human plasma/blood, utilizing Pericyazine-d4 as the SIL-IS. This method achieves a Lower Limit of Quantification (LLOQ) of 0.021 ng/mL [5].

Sample Preparation (Liquid-Liquid Extraction)

Because pericyazine is a weakly basic drug, it exists in an ionized state at physiological pH. To efficiently extract it into an organic solvent, the matrix must be alkalized to force the drug into its un-ionized (freebase) form.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 200 µL of biological sample (plasma or post-mortem blood) into a clean 2.0 mL microcentrifuge tube. Spike with 10 µL of Pericyazine-d4 working solution (100 ng/mL). Vortex for 10 seconds to ensure equilibration between the endogenous matrix and the SIL-IS.

  • Alkalization: Add 50 µL of 1.0 M Sodium Hydroxide (NaOH) or Trizma buffer (pH > 9.0) to the sample. Vortex briefly. Rationale: Raising the pH at least 2 units above the drug's pKa ensures >99% of the pericyazine is un-ionized, maximizing organic partitioning.

  • Extraction: Add 1.0 mL of extraction solvent (Ethyl Acetate or 1-Chlorobutane).

  • Partitioning: Agitate samples on a mechanical shaker at 1500 rpm for 10 minutes, followed by centrifugation at 12,000 rpm for 5 minutes at 4°C to achieve phase separation.

  • Evaporation: Transfer the upper organic layer (approx. 850 µL) to a clean autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase (e.g., 50:50 v/v Acetonitrile : 5mM Ammonium Acetate with 0.1% Formic Acid). Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.

Workflow S1 Biological Matrix (Blood/Plasma) S2 Spike SIL-IS (Pericyazine-d4) S1->S2 S3 Alkalization (NaOH, pH > 9) S2->S3 S4 Liquid-Liquid Extraction (Ethyl Acetate) S3->S4 S5 Evaporation & Reconstitution S4->S5 S6 LC-MS/MS Analysis (ESI+ MRM) S5->S6

Fig 2: Optimized sample preparation workflow for Pericyazine quantification.

LC-MS/MS Instrumental Conditions
  • Analytical Column: Ultimate™ AQ-C18 (or equivalent high-retention C18), 2.1 × 50 mm, 1.8 µm particle size. Maintained at 40°C.

  • Mobile Phase A: 5 mM Ammonium Acetate buffer containing 0.1% Formic Acid in LC-MS grade water. (Rationale: Formic acid acts as a proton donor to promote [M+H]+ formation in positive ESI).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Elution: Flow rate of 0.350 mL/min. Start at 10% B, ramp to 90% B over 4.0 minutes, hold for 1.5 minutes, and re-equilibrate at 10% B for 2.0 minutes.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.

Quantitative Data & Validation Parameters

To ensure forensic defensibility, the method must be validated according to SWGTOX or FDA bioanalytical guidelines. The use of Pericyazine-d4 allows for exceptional linearity and recovery metrics.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Note: The primary transition is used for quantification (Quantifier), while the secondary transition is used for qualitative confirmation (Qualifier).

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
Pericyazine 366.5142.430Quantifier
Pericyazine 366.5114.045Qualifier
Pericyazine-d4 370.5146.430IS Quantifier
Table 2: Method Validation Summary (Human Plasma)

Data synthesized from validated forensic LC-MS/MS frameworks utilizing LLE and SIL-IS correction [5][6].

Validation ParameterResult / MetricAcceptance Criteria
Linear Dynamic Range 0.021 – 9.90 ng/mL R2≥0.995
Lower Limit of Quantification (LLOQ) 0.021 ng/mLSignal-to-Noise (S/N) 10
Extraction Recovery (Analyte) 94.2% ± 3.1%Consistent across low/med/high QC
Extraction Recovery (SIL-IS) 95.0% ± 2.8%Matches analyte recovery
Matrix Effect (Ion Suppression) < 5% varianceIS-normalized matrix factor 1.0
Intra-day Precision (CV%) 1.4% – 5.4% 15% ( 20% at LLOQ)

Conclusion

The integration of Pericyazine-d4 into routine forensic toxicology screening and quantitative workflows fundamentally resolves the limitations of matrix interference inherent to post-mortem blood and plasma. By standardizing extraction recovery and normalizing ESI droplet competition, laboratories can achieve sub-ng/mL sensitivity (LLOQ of 0.021 ng/mL) with robust inter-day precision. This self-validating system ensures that toxicological findings regarding pericyazine concentrations are scientifically sound and legally defensible.

References

  • Trobbiani, S., et al. (2018). "A Validated Method for the Screening of 320 Forensically Significant Compounds in Blood by LC/QTOF, with Simultaneous Quantification of Selected Compounds." Journal of Analytical Toxicology, 42(3), 170-180. Available at: [Link]

  • Veeprho Pharmaceuticals. "Pericyazine-D4 | CAS 1329836-72-7 - Isotope Labelled Compounds." Veeprho. Available at: [Link]

  • National Academic Digital Library of Ethiopia. "LC-MS in Drug Bioanalysis: Selection and Use of Internal Standards for Quantitative LC-MS Bioanalysis." Available at: [Link]

  • Cai, H. L., et al. (2017). "A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers." Journal of Pharmaceutical and Biomedical Analysis, 135, 67-74. Available at: [Link]

  • Shimadzu Corporation. "LC-MS/MS Rapid Toxicology Screening System Ver.3." Shimadzu Europe. Available at: [Link]

Application

High-throughput screening assays utilizing Pericyazine-d4

Application Note & Protocol High-Throughput, Quantitative Bioanalysis of Pericyazine Using a Deuterated Internal Standard for Drug Discovery Applications Abstract This document provides a comprehensive guide for the deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

High-Throughput, Quantitative Bioanalysis of Pericyazine Using a Deuterated Internal Standard for Drug Discovery Applications

Abstract

This document provides a comprehensive guide for the development and implementation of a robust, high-throughput screening (HTS) assay for the quantification of Pericyazine. Pericyazine is a phenothiazine-class antipsychotic agent whose primary mechanism involves the antagonism of the dopamine D2 receptor, a key target in neuropsychiatric drug discovery.[1][2][3] To achieve the highest level of accuracy and precision required in drug discovery and development, this protocol utilizes Pericyazine-d4, a stable isotope-labeled (SIL) internal standard, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based workflow. We detail the scientific rationale, provide a step-by-step protocol for sample preparation in a 96-well format, and outline optimized LC-MS/MS parameters and data analysis procedures. This method is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable assay for quantifying Pericyazine in complex biological matrices, such as cell lysates or plasma, typical in competitive binding assays or pharmacokinetic studies.

Scientific Background & Rationale

Pericyazine: A Multifaceted Dopamine Receptor Antagonist

Pericyazine (also known as Propericiazine) is a typical antipsychotic of the phenothiazine class.[4] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the central nervous system, particularly within the mesolimbic pathway.[1][2] Overactivity in this pathway is strongly implicated in the positive symptoms of psychosis.[1] Beyond its primary D2 antagonism, Pericyazine exhibits a complex pharmacological profile, interacting with a range of other neurotransmitter systems. It possesses antagonistic properties at serotonin 5-HT2A receptors, which may contribute to mood regulation and the mitigation of negative psychotic symptoms.[1] Additionally, it blocks adrenergic, histaminergic, and muscarinic (acetylcholine) receptors, which accounts for its sedative and anticholinergic side effects.[1][2] This multifaceted receptor-binding profile makes it a subject of interest in pharmacological research and a reference compound in the search for new, more selective D2 receptor modulators.[5][6][7]

Pericyazine_Mechanism cluster_post Postsynaptic Neuron Dopamine_Vesicle Dopamine D2R Dopamine D2 Receptor Dopamine_Vesicle->D2R Binds & Activates Signaling Downstream Signaling D2R->Signaling Initiates Pericyazine Pericyazine Pericyazine->D2R Blocks Synaptic_Cleft Synaptic Cleft Isotope_Dilution cluster_workflow Analytical Process cluster_data Data Processing cluster_key Principle Sample Biological Sample (Analyte = Pericyazine) Spike Spike with Known Amount of Pericyazine-d4 (IS) Sample->Spike Prep Sample Preparation (e.g., Protein Precipitation) - Potential for Analyte/IS Loss - Introduction of Matrix Effects Spike->Prep Analysis LC-MS/MS Analysis - Ionization Variability Prep->Analysis Ratio Calculate Peak Area Ratio (Analyte / IS) Analysis->Ratio Signal Output Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Result Accurate Quantification Curve->Result Key Key Idea: Any variation affects both Analyte and IS equally. Therefore, their RATIO remains a true measure of concentration. HTS_Workflow start Start: Samples in 96-Well Plate aliquot 1. Aliquot 50 µL Sample (Standards, QCs, Unknowns) start->aliquot add_is 2. Add 150 µL Precipitation Solvent (ACN with Pericyazine-d4) aliquot->add_is mix 3. Seal Plate & Vortex (2 minutes) add_is->mix centrifuge 4. Centrifuge Plate (10 min @ 3200 x g) mix->centrifuge transfer 5. Transfer 100 µL Supernatant to New Plate centrifuge->transfer inject 6. Seal & Place in Autosampler for LC-MS/MS Analysis transfer->inject end End: Data Acquisition inject->end

Sources

Method

Application Note: Advanced Liquid-Liquid Extraction (LLE) Protocol for the Quantitation of Pericyazine in Biological Matrices Using Pericyazine-d4

Executive Summary This application note details a highly sensitive, self-validating Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow for the quantification of the first-generation antipsychotic Pericyazine in human p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a highly sensitive, self-validating Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow for the quantification of the first-generation antipsychotic Pericyazine in human plasma. By leveraging Pericyazine-d4 as a stable isotope-labeled internal standard (SIL-IS), the protocol ensures robust correction for matrix effects, extraction variance, and ion suppression, delivering reliable pharmacokinetics data for drug development professionals.

Mechanistic Background & Experimental Causality

Pericyazine (Propericiazine) is a phenothiazine derivative functioning as a selective 1[1]. In bioanalytical workflows, extracting phenothiazines from complex biological matrices like plasma requires precise control over the analyte's ionization state.

  • pKa and pH Control: Pericyazine contains a basic piperidine nitrogen with a 2[2]. According to the Henderson-Hasselbalch equation, to achieve >99% un-ionized analyte, the pH of the aqueous matrix must be adjusted to at least 2 units above the pKa. Thus, alkalizing the plasma with sodium hydroxide (NaOH) to a pH > 10.5 is a critical causal step to drive the equilibrium toward the neutral, lipophilic free-base form.

  • Solvent Selection: In its un-ionized state, Pericyazine exhibits high lipophilicity.3[3] because its moderate polarity perfectly matches the logP profile of phenothiazines, ensuring high recovery while precipitating proteins and leaving highly polar endogenous phospholipids in the aqueous phase.

  • Internal Standardization: 4[4] is utilized as the SIL-IS. Because deuterium labeling does not significantly alter the pKa or logP, Pericyazine-d4 co-extracts and co-elutes with the unlabeled analyte, providing a self-validating mechanism to normalize any losses during the evaporation step or ion suppression in the MS source.

Workflow Visualization

LLE_Workflow Start 1. Aliquot Plasma Spike with Pericyazine-d4 IS Alkalization 2. Alkalization Add 0.1M NaOH (pH > 10.5) Start->Alkalization Extraction 3. Liquid-Liquid Extraction Add Ethyl Acetate & Vortex Alkalization->Extraction Separation 4. Phase Separation Centrifuge at 12,000 rpm Extraction->Separation Evaporation 5. Solvent Evaporation Dry Organic Layer under N2 Separation->Evaporation Reconstitution 6. Reconstitution Dissolve in Mobile Phase Evaporation->Reconstitution LCMS 7. LC-MS/MS Analysis ESI+ MRM Mode Reconstitution->LCMS

Workflow for the Liquid-Liquid Extraction of Pericyazine from human plasma.

Step-by-Step LLE Protocol

Reagents & Materials
  • Pericyazine reference standard and5[5].

  • Ethyl acetate (LC-MS grade).

  • 0.1 M Sodium Hydroxide (NaOH) in LC-MS grade water.

  • Reconstitution solvent: 50:50 v/v 5 mM Ammonium Acetate (with 0.1% Formic Acid) : Acetonitrile.

Sample Preparation Steps
  • Aliquoting: Transfer 200 µL of human plasma (blank, calibrator, or unknown) into a clean 2.0 mL microcentrifuge tube.

  • IS Spiking: Add 20 µL of Pericyazine-d4 working solution (e.g., 50 ng/mL in 50% methanol) to the plasma. Vortex briefly (10 seconds) to ensure equilibration of the IS with plasma proteins.

  • Alkalization: Add 50 µL of 0.1 M NaOH to the sample. Vortex for 15 seconds.

    • Causality Checkpoint: This raises the pH > 10.5, neutralizing the basic nitrogen of Pericyazine to maximize its partition into the organic phase.

  • Extraction: Add 1.0 mL of LC-MS grade ethyl acetate. Vortex vigorously for 3 minutes or use a multi-tube shaker at 1500 rpm for 5 minutes.

  • Phase Separation: Centrifuge the samples at 12,000 rpm (approx. 13,500 x g) for 5 minutes at 4°C to break any emulsions and sharply define the aqueous/organic interface.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer (ethyl acetate) into a clean glass autosampler vial or 96-well collection plate. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at 35°C.

    • Caution: Avoid higher temperatures to prevent thermal degradation or oxidation of the phenothiazine sulfur atom.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 1 minute and centrifuge again at 12,000 rpm for 2 minutes to pellet any insoluble micro-particulates before LC-MS/MS injection.

LC-MS/MS Analytical Conditions & Data Presentation

Chromatographic separation is optimally achieved using a C18 analytical column maintained at 40°C. A gradient elution using 5 mM ammonium acetate (with 0.1% formic acid) and acetonitrile ensures sharp peak shapes and 3[3].

Table 1: Physicochemical & MRM Parameters for Analyte and IS
CompoundMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (CE)
Pericyazine 365.5366.5142.435 V
Pericyazine-d4 369.5370.5146.435 V

Note: The transition m/z 366.5 > 142.4 is highly specific for Pericyazine, avoiding cross-talk with its 7-hydroxy or sulphoxide metabolites.

Table 2: Expected Validation Parameters
ParameterExpected ValueAcceptance Criteria (FDA/EMA Guidelines)
Extraction Recovery 85 - 95%Consistent across QC levels
Matrix Effect (IS Normalized) 95 - 105%CV < 15%
Lower Limit of Quantitation (LLOQ) ~ 0.021 ng/mLS/N > 10, Precision < 20%
Intra-day Precision (CV%) < 8%< 15% (except LLOQ < 20%)

Self-Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, the following checks must be monitored continuously during the analytical run:

  • IS Response Variation: The peak area of Pericyazine-d4 must remain consistent (±20% of the mean) across all calibrators, QCs, and unknown samples. A sudden drop in IS response indicates either a matrix suppression event (e.g., co-eluting phospholipid) or a failure in the LLE phase separation step. Because Pericyazine-d4 accounts for these variations, the ratio of Analyte/IS remains accurate, validating the result.

  • Emulsion Formation: If an emulsion forms during the ethyl acetate extraction, it indicates incomplete protein precipitation or insufficient centrifugation.

    • Corrective Action: Increase centrifugation time to 10 minutes or add a minor volume (50 µL) of brine (saturated NaCl) prior to extraction to increase the ionic strength of the aqueous phase, forcing the organic solvent out.

References

  • KKL Med Inc. "Pericyazine-d4 - CAS:1329836-72-7".
  • SciSpace. "Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structures".
  • Axios Research. "Pericyazine-d4 - CAS - 1329836-72-7".
  • PubMed (NIH). "A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers".
  • LGC Standards. "Pericyazine-d4 | CAS 1329836-72-7".

Sources

Technical Notes & Optimization

Troubleshooting

Improving peak shape and retention time for Pericyazine-d4 in HPLC

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly basic phenothiazine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly basic phenothiazine derivatives. Pericyazine-d4 is a deuterated internal standard (mass shift of +4 Da) that behaves chromatographically identically to unlabeled pericyazine. Because it contains a highly basic piperidine ring and a phenothiazine core, it is notoriously prone to peak tailing and retention time instability in reversed-phase liquid chromatography (RP-HPLC).

This guide is designed to move beyond generic advice. We will explore the exact physicochemical causality behind these issues and provide a self-validating framework to optimize your peak shape and retention time.

Root Cause Analysis: The Chemistry of Peak Tailing

Before adjusting instrument parameters, we must understand the chemical environment inside the column. The diagram below illustrates the logical relationship between mobile phase pH, silica stationary phase chemistry, and the resulting chromatographic peak shape.

G A Pericyazine-d4 (Basic Amine) C Mid pH (4 - 8) Silanols Ionized (Si-O⁻) A->C E Low pH (< 3) Silanols Protonated (Si-OH) A->E B Silica Stationary Phase (Residual Silanols) B->C B->E D Strong Ionic Interaction (Peak Tailing) C->D F Hydrophobic Retention Only (Symmetrical Peak) E->F

Logical mechanism of pH-dependent silanol interactions causing peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does Pericyazine-d4 exhibit severe peak tailing on standard C18 columns?

Answer: Peak tailing for basic analytes like Pericyazine-d4 is primarily driven by secondary ion-exchange interactions[1]. Standard silica-based stationary phases contain residual, unreacted silanol groups (Si-OH). At a mid-range mobile phase pH (e.g., pH > 3.0), these acidic silanols deprotonate and become negatively charged (Si-O⁻)[2]. Simultaneously, the basic nitrogen atoms in Pericyazine-d4 become protonated and positively charged. This creates a strong electrostatic attraction that disrupts the primary hydrophobic retention mechanism, causing the analyte molecules to "stick" to the silica surface and desorb at varying rates, resulting in an asymmetrical, tailing peak[3].

Q2: How do I optimize the mobile phase pH to eliminate this secondary interaction?

Answer: To neutralize this interaction, you must control the ionization state of the stationary phase. The most robust approach for LC-MS compatible assays is the Low pH Strategy . By lowering the mobile phase pH to below 3.0 (typically using 0.1% Formic Acid), you force the acidic silanol groups to fully protonate (Si-OH), rendering them neutral. Without the negative charge on the silica surface, the secondary ion-exchange pathway is shut down, and Pericyazine-d4 is retained solely via hydrophobic interactions with the C18 ligands, yielding a sharp, symmetrical Gaussian peak[4].

Q3: My retention time for Pericyazine-d4 is drifting across the sequence. What is causing this?

Answer: Retention time drift for basic compounds is almost always a symptom of inadequate buffering or temperature fluctuations. If your mobile phase lacks sufficient buffer capacity, the local pH within the column can shift as the sample plug travels through it, causing inconsistent analyte ionization[1]. We recommend maintaining a buffer concentration between 20 mM and 50 mM to lock the pH in place[5]. For LC-MS applications where high salt concentrations cause ion suppression, a 10 mM ammonium formate buffer adjusted to pH 2.8 provides an optimal balance of buffering capacity and volatility[6].

Q4: Should I use a specific type of column for this assay?

Answer: Yes. The choice of stationary phase is just as critical as the mobile phase. Older, standard C18 columns have high silanol activity. You should transition to a modern, high-purity silica column that has been exhaustively end-capped or "base-deactivated"[5]. End-capping involves reacting residual silanols with a small silane agent (like trimethylchlorosilane) to physically block basic analytes from reaching the silica surface[2].

Quantitative Data: Mobile Phase & Column Dynamics

The table below summarizes the expected outcomes when analyzing Pericyazine-d4 under various mobile phase conditions. Use this to benchmark your current method against optimal standards.

Mobile Phase ConditionTarget pHSilanol Ionization StatePericyazine-d4 StateExpected Asymmetry ( As​ )Retention Time Stability
Unbuffered Water / ACN~5.5 - 6.5Ionized (Si-O⁻)Ionized (NH⁺)> 2.0 (Severe Tailing)Poor (Drifting)
0.1% Formic Acid / ACN~2.7Neutral (Si-OH)Ionized (NH⁺)1.1 - 1.3 (Good)Excellent
10 mM Ammonium Formate (pH 2.8)~2.8Neutral (Si-OH)Ionized (NH⁺)1.0 - 1.1 (Ideal)Excellent
10 mM Ammonium Bicarb (pH 10.0)~10.0Ionized (Si-O⁻)Neutral (N)1.0 - 1.2 (Requires Hybrid Silica)Good

Validated Experimental Protocol: Pericyazine-d4 Method Optimization

This protocol is designed as a self-validating system : if peak tailing occurs after strictly following these chemical optimization steps, the root cause is successfully isolated to a physical issue (e.g., column bed degradation or extra-column dead volume), rather than a chemical interaction[5].

Workflow Step1 1. Select Column (End-capped / Base-Deactivated C18) Step2 2. Prepare Mobile Phase (10mM Amm. Formate, pH 2.8) Step1->Step2 Step3 3. Set Buffer Concentration (Ensure 10-50 mM to prevent drift) Step2->Step3 Step4 4. Control Temperature (Thermostat at 35°C) Step3->Step4 Step5 5. System Equilibration (Flush 20 column volumes) Step4->Step5 Step6 6. Inject Pericyazine-d4 (Evaluate Asymmetry & RT) Step5->Step6

Step-by-step HPLC method optimization workflow for basic analytes.

Step-by-Step Methodology

Step 1: Column Selection & Preparation

  • Action: Install a high-purity, exhaustively end-capped C18 or base-deactivated column (e.g., 2.1 x 100 mm, 1.7 µm particle size for UPLC).

  • Causality: High-purity silica minimizes trace metal contamination, which can chelate phenothiazines and exacerbate tailing. End-capping physically shields the silica backbone[2].

Step 2: Mobile Phase Formulation (LC-MS Compatible)

  • Action: Prepare Mobile Phase A (Aqueous) by dissolving 10 mM Ammonium Formate in LC-MS grade water. Adjust to exactly pH 2.8 using LC-MS grade Formic Acid. Prepare Mobile Phase B (Organic) using 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Causality: The formate buffer prevents local pH shifts during the gradient, ensuring retention time stability, while the low pH neutralizes acidic silanols.

Step 3: System Equilibration

  • Action: Set the column oven temperature to 35°C. Flush the system with 50% A / 50% B for at least 20 column volumes.

  • Causality: Temperature control stabilizes solvent viscosity and partitioning thermodynamics, locking in the retention time. Flushing ensures complete saturation of the stationary phase with the formate buffer.

Step 4: Gradient Elution & Injection

  • Action: Program a gradient from 5% B to 95% B over 5 minutes. Inject 1-2 µL of Pericyazine-d4 standard (prepared in 5% acetonitrile/water).

  • Causality: Matching the injection solvent closely to the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head.

Step 5: Data Evaluation (Self-Validation)

  • Action: Calculate the peak asymmetry factor ( As​ ). If As​≤1.2 , the chemical interactions are successfully mitigated. If As​>1.5 , immediately inspect the system for extra-column dead volume (e.g., improperly seated PEEK tubing or wide-bore capillaries)[2].

Sources

Optimization

Bioanalytical Support Center: Troubleshooting Pericyazine-d4 Extraction Recovery

Welcome to the Technical Support Center. As bioanalytical scientists, we understand that achieving reproducible recovery for highly lipophilic, basic compounds like phenothiazines is a pervasive challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As bioanalytical scientists, we understand that achieving reproducible recovery for highly lipophilic, basic compounds like phenothiazines is a pervasive challenge. This guide is designed to help you diagnose and resolve poor extraction recovery of Pericyazine-d4 , the stable isotope-labeled internal standard (SIL-IS) commonly used in LC-MS/MS assays.

Below, we break down the mechanistic causes of signal loss—ranging from pH-dependent partitioning failures to analyte oxidation—and provide self-validating protocols to ensure your assay meets regulatory guidelines.

Part 1: Mechanistic Insights (The "Why")

Before troubleshooting, it is critical to understand the physicochemical nature of Pericyazine-d4. The molecule consists of a phenothiazine core, a piperidine ring, and a cyano group. Two specific structural features dictate its behavior during sample preparation:

  • Basic Piperidine Nitrogen (pKa ~8.0): Pericyazine is highly ionized at physiological pH. To force the molecule into an organic solvent during Liquid-Liquid Extraction (LLE), the biological matrix must be heavily alkalized to deprotonate this nitrogen[1].

  • Electron-Rich Sulfur Atom: The sulfur atom within the phenothiazine core is highly susceptible to oxidation. Exposure to ambient air, light, or prolonged room-temperature processing rapidly converts the drug into its sulfoxide metabolite (a +16 Da mass shift)[2].

Part 2: Troubleshooting Guide & FAQs

Q1: My Pericyazine-d4 recovery is consistently below 40% using Liquid-Liquid Extraction (LLE). What is the primary mechanistic cause? A: The most common culprit is insufficient matrix alkalization combined with suboptimal solvent polarity. If the biological matrix (e.g., plasma, serum) is not adjusted to a pH significantly above the drug's pKa (pH > 10), the piperidine nitrogen remains protonated. Ionized molecules cannot efficiently partition into organic solvents. Solution: Pre-treat your matrix with 0.5 M Sodium Hydroxide (NaOH) or concentrated ammonia. Subsequently, extract with a moderately polar organic solvent like ethyl acetate, which has proven highly effective for extracting cyano-phenothiazines[1].

Q2: I am observing a large discrepancy between the recovery of my analyte (Pericyazine) and the internal standard (Pericyazine-d4). Why aren't they tracking together? A: If the SIL-IS is not tracking the analyte, the issue often originates at the spiking step. If Pericyazine-d4 is spiked using a highly organic solvent (e.g., 100% acetonitrile) directly into an aqueous matrix, it causes localized protein precipitation. The IS becomes trapped in these denatured protein aggregates before it can fully equilibrate with the endogenous matrix[3]. Solution: Prepare your IS working solution in a solvent composition closer to the matrix (e.g., 50:50 Water:Methanol). After spiking, allow a 15-minute equilibration period at room temperature before adding the extraction buffer.

Q3: The recovery drops significantly when samples sit in the autosampler or are processed over several hours. Is the compound degrading? A: Yes. Phenothiazines, including Pericyazine-d4, undergo rapid oxidation to form sulfoxides when exposed to air and light[2]. Solution: You can definitively diagnose this by monitoring the MRM transition for the sulfoxide metabolite (m/z 386.5 > 146.4 for the d4 isotopologue). To prevent this, perform extractions on ice, utilize amber microcentrifuge tubes to block photodegradation, and consider adding an antioxidant (e.g., ascorbic acid) to the matrix prior to extraction.

Q4: How can I definitively differentiate between poor extraction recovery and severe ion suppression (matrix effects)? A: A low LC-MS/MS signal can stem from either physical loss during the extraction process or ionization suppression in the mass spectrometer's source due to co-extracted phospholipids. Solution: Perform a post-extraction spike experiment. Extract a blank matrix, evaporate, and then spike Pericyazine-d4 into the final reconstitution solvent. Compare this peak area to a neat standard prepared in the same solvent. If the signals are equivalent, your issue is true extraction loss. If the post-spike signal is significantly lower than the neat standard, you are experiencing matrix effects[3].

Part 3: Data Visualization & Solvent Selection

Selecting the correct organic solvent is a balancing act between maximizing Pericyazine-d4 recovery and minimizing the co-extraction of matrix components that cause ion suppression.

Table 1: Quantitative Comparison of LLE Solvents for Phenothiazines

Extraction SolventPolarity IndexTypical Recovery (%)Matrix Effect ProfileRecommended Application
Ethyl Acetate 4.485 - 95%ModeratePrimary choice for maximizing absolute recovery[1].
1-Chlorobutane 1.075 - 85%LowBest for minimizing phospholipid co-extraction and ion suppression[4].
Methyl tert-butyl ether (MTBE) 2.560 - 70%LowAlternative for generating highly clean extracts.
Hexane / Ethyl Acetate (50:50) ~2.250 - 65%Very LowUtilized only when severe, unresolvable matrix effects are present.

Part 4: Optimized Step-by-Step LLE Protocol

This self-validating protocol incorporates anti-oxidation controls and optimized pH partitioning to ensure >85% recovery of Pericyazine-d4[1].

Materials Needed:

  • 0.5 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (LC-MS Grade)

  • Amber 2.0 mL polypropylene tubes

Methodology:

  • Aliquot & Protect: Transfer 100 µL of plasma/serum into a 2.0 mL amber polypropylene microcentrifuge tube (amber prevents photodegradation). Keep samples on ice.

  • Equilibrate IS: Add 10 µL of Pericyazine-d4 working solution (prepared in 50:50 Water:Methanol to prevent localized protein precipitation). Vortex for 10 seconds and allow to equilibrate for 15 minutes.

  • Alkalize Matrix: Add 50 µL of 0.5 M NaOH to the sample. Vortex briefly. Mechanistic Note: This drives the pH > 10, ensuring the piperidine ring is completely deprotonated for optimal organic partitioning.

  • Extract: Add 1.0 mL of Ethyl Acetate.

  • Partition: Shake vigorously on a multi-tube vortexer for 10 minutes at 1500 rpm.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C (chilling minimizes oxidation during phase separation).

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean 96-well plate or glass autosampler vial.

  • Dry Down: Evaporate the organic layer to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitute: Reconstitute the residue in 100 µL of Mobile Phase (e.g., 5 mM Ammonium Acetate with 0.1% Formic Acid : Acetonitrile, 50:50 v/v). Vortex for 5 minutes before LC-MS/MS injection.

Part 5: Diagnostic Workflow Diagram

Use the following logical decision tree to isolate the root cause of your signal loss.

TroubleshootingWorkflow Start Low Pericyazine-d4 Signal in LC-MS/MS Step1 Perform Post-Extraction Spike Experiment Start->Step1 Dec1 Post-Spike Signal < 80% of Neat Standard? Step1->Dec1 MatrixEffect Root Cause: Matrix Effect (Ion Suppression) Dec1->MatrixEffect Yes Recovery Root Cause: True Extraction Loss Dec1->Recovery No FixME Action: Optimize Chromatography or use 1-Chlorobutane MatrixEffect->FixME Dec2 Are Sulfoxide (+16 m/z) Peaks Present? Recovery->Dec2 Oxidation Sub-Cause: Analyte Oxidation Dec2->Oxidation Yes pH Sub-Cause: Poor Solvent Partitioning Dec2->pH No FixOx Action: Add Antioxidants, Work on Ice, Use Amber Tubes Oxidation->FixOx FixpH Action: Alkalize Matrix (pH>10) Prior to LLE Extraction pH->FixpH

Diagnostic workflow for isolating the root cause of poor Pericyazine-d4 recovery in LC-MS/MS.

References

  • Wang, Y., et al. "A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers." Journal of Pharmaceutical and Biomedical Analysis, vol. 135, 2017, pp. 67-74. URL: [Link]

  • "Validated Method for the Screening of 320 Forensically Significant Compounds in Blood by LC/QTOF, with Simultaneous Quantification of Selected Compounds." Journal of Analytical Toxicology, vol. 42, no. 2, 2018, pp. 88-98. URL: [Link]

  • "Oxidation of Selected Phenothiazine Drugs During Extraction." Journal of Analytical Toxicology, vol. 38, no. 7, 2014, pp. 417-427. URL: [Link]

  • Vale, Tim. "Road to Recovery: Exploring the challenges in assessing recovery during the validation of an LC-MS/MS method." European Bioanalysis Forum (EBF), 2019. URL: [Link]

Sources

Troubleshooting

Pericyazine-d4 Stability in Biological Matrices: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Pericyazine-d4 bioanalysis. Pericyazine-d4 is the gold-standard stable isotope-labeled internal standard (SIL-IS) used in LC-MS/MS quantification of the antipsychotic drug peri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pericyazine-d4 bioanalysis. Pericyazine-d4 is the gold-standard stable isotope-labeled internal standard (SIL-IS) used in LC-MS/MS quantification of the antipsychotic drug pericyazine[1]. However, owing to its phenothiazine core and deuterium labeling, it is highly susceptible to matrix-induced degradation, oxidation, and isotopic scrambling[2].

This guide is engineered for researchers and drug development professionals, providing mechanistic causality, self-validating protocols, and actionable troubleshooting steps to ensure robust assay performance.

Diagnostic Overview: The Phenothiazine Vulnerability

Before troubleshooting, it is critical to understand the primary degradation pathways of Pericyazine-d4. The electron-rich sulfur atom within the phenothiazine ring is highly vulnerable to one-electron oxidation, forming a radical cation intermediate that rapidly converts to a sulfoxide in the presence of reactive oxygen species (ROS) or light[3][4]. Additionally, the deuterium labels can undergo hydrogen/deuterium (H/D) exchange when exposed to extreme pH in aqueous matrices.

degradation P Pericyazine-d4 (Intact IS) Radical Radical Cation Intermediate P->Radical Light (hv) / O2 Benchtop Exposure HD H/D Exchanged Analog P->HD Aqueous Matrix Extreme pH Sulfoxide Pericyazine-d4 Sulfoxide Radical->Sulfoxide Oxidation (Matrix ROS)

Fig 1: Primary degradation and isotopic exchange pathways of Pericyazine-d4 in biological matrices.

Troubleshooting Guide: Matrix-Induced Instability

Q1: Why is my Pericyazine-d4 peak area decreasing over a 24-hour autosampler run?

Symptom: Progressive loss of the internal standard signal; appearance of a +16 Da peak (m/z 386.5) in the full MS scan. Causality: The sulfur atom in the phenothiazine ring undergoes rapid oxidation to form a radical cation, which subsequently reacts with dissolved oxygen or matrix ROS to form pericyazine-d4 sulfoxide[2][4][5]. Solution:

  • Chemical: Spike the biological matrix with an antioxidant (e.g., 0.1% ascorbic acid) immediately upon sample thawing.

  • Instrumental: Maintain the autosampler strictly at 4°C.

  • Methodological: Use degassed reconstitution solvents to minimize dissolved oxygen.

Q2: I am observing a loss of the +4 mass shift (m/z 370.5 -> 369.5). Is my standard degrading?

Symptom: Isotope scrambling; increasing background noise in the unlabeled pericyazine MRM channel (m/z 366.5 > 142.4)[1]. Causality: Hydrogen/Deuterium (H/D) exchange. Deuterated internal standards can undergo isotopic exchange with hydrogen in aqueous matrices (plasma/urine) or protic solvents, particularly when exposed to extreme pH during extraction. Solution:

  • Limit the residence time of the drug in aqueous alkaline/acidic buffers.

  • Rapidly partition the analyte into an aprotic organic solvent (e.g., ethyl acetate) during Liquid-Liquid Extraction (LLE)[1][6].

Q3: Why do my benchtop stability QCs fail after 2 hours of sample preparation?

Symptom: High %CV in calibration curves; severe negative bias in benchtop stability samples. Causality: Photolysis. Phenothiazine derivatives absorb UV and visible light, which catalyzes the formation of the radical cation intermediate, accelerating oxidation[3][5]. Solution:

  • Conduct all sample preparation under low-actinic (yellow) light.

  • Use amber glass vials for stock solutions and autosampler vials.

Quantitative Stability Parameters

To ensure assay reliability, adhere to the following validated stability limits for Pericyazine and its deuterated analog across various matrices and conditions.

Stability ParameterMatrix / ConditionAcceptable DurationCritical Degradant / Issue
Benchtop Stability Human Plasma (Ambient, Yellow Light)4 - 6 HoursSulfoxide formation[2]
Autosampler Stability Extracted Sample (4°C, Degassed)24 - 48 HoursOxidation / Signal loss[1]
Freeze-Thaw Stability Human Plasma (-80°C to Ambient)3 CyclesMatrix protein precipitation
Stock Solution Acetonitrile (-20°C, Amber Vial)30 - 60 DaysPhotolysis / H/D Exchange[5]
Acidic Matrix Stability Urine / Acidified Plasma (pH < 4)< 2 HoursAccelerated H/D Exchange[7]

Self-Validating Protocol: Stabilized LLE Workflow for Plasma

This methodology is engineered to preemptively address oxidation, photolysis, and H/D exchange. Liquid-Liquid Extraction (LLE) is utilized because it rapidly isolates the lipophilic phenothiazine from aqueous oxidants and matrix metalloenzymes[1][6].

workflow Step1 1. Aliquot Plasma (Under Yellow Light) Step2 2. Add Pericyazine-d4 IS (+ Antioxidant) Step1->Step2 Step3 3. Alkalize (NaOH) & Extract (LLE with EtOAc) Step2->Step3 Step4 4. Centrifuge & Dry (N2 stream, <30°C) Step3->Step4 Step5 5. Reconstitute (Degassed Mobile Phase) Step4->Step5 Step6 6. LC-MS/MS Analysis (Autosampler at 4°C) Step5->Step6

Fig 2: Self-validating Liquid-Liquid Extraction (LLE) workflow for Pericyazine-d4 stabilization.

Step-by-Step Methodology:
  • Matrix Stabilization: Thaw human plasma on ice under yellow light. Immediately add 10 µL of 0.1% ascorbic acid per 100 µL of plasma to quench reactive oxygen species.

  • Spiking: Add 10 µL of Pericyazine-d4 working solution (prepared in degassed acetonitrile).

    • Self-Validation Check: Monitor the m/z 370.5 > 142.4 transition; a stable area count across the first 5 system suitability injections confirms stock integrity.

  • Alkalization: Add 50 µL of 0.1 M NaOH to un-ionize the basic piperidine nitrogen, enhancing organic partitioning[1].

    • Critical Causality: Proceed immediately to the next step to prevent base-catalyzed H/D exchange.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of ethyl acetate (EtOAc). Vortex vigorously for 3 minutes.

    • Causality: LLE provides superior clean-up compared to protein precipitation, stripping the phenothiazine away from aqueous oxidants[6].

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean amber vial and evaporate to dryness under a gentle stream of nitrogen at a maximum of 30°C.

    • Causality: High temperatures accelerate the thermal degradation of the phenothiazine core[7].

  • Reconstitution: Reconstitute in 100 µL of degassed mobile phase (e.g., 5 mM ammonium acetate / acetonitrile)[1].

Frequently Asked Questions (FAQs)

Q: Can I use Solid Phase Extraction (SPE) instead of LLE? A: Yes, SPE can be used and often provides excellent recovery[6]. However, if using mixed-mode cation exchange (MCX) cartridges, ensure the elution step (which typically requires a basic organic solvent) is performed quickly. Prolonged exposure to high pH during elution can trigger H/D exchange in the deuterated standard.

Q: My calibration curve is non-linear at the lower limit of quantification (LLOQ). Is this a stability issue? A: It is likely a combination of matrix adsorption and trace oxidation. Phenothiazines are highly lipophilic and can adsorb to glass or plastic surfaces. Furthermore, trace oxidation disproportionately affects the LLOQ. Ensure you are using silanized vials and that your matrix is properly stabilized with an antioxidant.

Q: How do I definitively distinguish between matrix suppression and degradation of my internal standard? A: Perform a post-column infusion experiment. Infuse Pericyazine-d4 at a constant rate while injecting a blank extracted matrix. If the baseline drops at the retention time, it is ion suppression (matrix effect). If the baseline is stable but your pre-spiked IS peak area is low, it is degradation (oxidation/photolysis)[1].

Sources

Optimization

Technical Support Center: Minimizing Cross-talk Between Pericyazine and Pericyazine-d4 in LC-MS/MS Analysis

Welcome to the technical support resource for advanced bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Pericyazine-d4 as a stable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for advanced bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Pericyazine-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Pericyazine and are encountering the challenge of signal cross-talk. As your partner in achieving the highest standards of data integrity, this document provides in-depth troubleshooting protocols, mechanistic explanations, and field-proven strategies to diagnose, mitigate, and resolve this common yet critical issue in mass spectrometry.

Part 1: Frequently Asked Questions (FAQs) on Pericyazine Cross-talk

This section directly addresses the most common questions our team receives regarding signal interference between Pericyazine and its deuterated analogue.

Q1: What is cross-talk in the context of Pericyazine and Pericyazine-d4 analysis?

Cross-talk is an analytical interference where a signal from one compound is erroneously detected in the Multiple Reaction Monitoring (MRM) channel of another. In this specific case, it refers to two primary scenarios:

  • Analyte to IS Cross-talk: The Pericyazine (analyte) standard contributes to the signal being measured for Pericyazine-d4 (internal standard).

  • IS to Analyte Cross-talk: The Pericyazine-d4 standard contributes to the signal being measured for the Pericyazine analyte.

This interference can lead to inaccurate quantification, biased results, and potential failure to meet regulatory acceptance criteria.[1]

Q2: Why am I seeing a signal for Pericyazine-d4 when I inject a high-concentration Pericyazine standard? (Analyte → IS Cross-talk)

This is the most common form of cross-talk and is typically caused by the natural isotopic abundance of heavy isotopes (primarily ¹³C) in the Pericyazine molecule.[2] Pericyazine has the chemical formula C₂₁H₂₃N₃OS. With 21 carbon atoms, there is a non-trivial probability that a molecule will contain two, three, or even four ¹³C atoms, making its mass identical to that of Pericyazine-d4. While the +4 Da mass difference of Pericyazine-d4 is designed to minimize this, at very high analyte concentrations (e.g., at the Upper Limit of Quantification, ULOQ), this isotopic contribution can become significant and produce a false signal in the IS channel.[3]

Q3: My Pericyazine-d4 standard is showing a signal in the Pericyazine MRM channel. What is the cause? (IS → Analyte Cross-talk)

This direction of cross-talk is often more concerning as it can artificially inflate the analyte response, especially at the Lower Limit of Quantification (LLOQ). The primary causes are:

  • In-Source Fragmentation (ISF): The Pericyazine-d4 molecule can undergo fragmentation within the ion source before mass selection in the first quadrupole.[4][5] If the molecule loses its deuterium atoms through this process (a "neutral loss" of deuterium), it can generate an ion with the same mass-to-charge ratio (m/z) as the unlabeled Pericyazine, which is then selected and fragmented, producing a false analyte signal.[6]

  • Isotopic Purity of the Standard: The Pericyazine-d4 reference material may contain a small percentage of unlabeled Pericyazine (d0) as an impurity from its synthesis.

Q4: Beyond isotopic contributions and purity, what other MS phenomena can cause cross-talk?

A key mechanism is in-source fragmentation (ISF) , also known as in-source collision-induced dissociation (CID).[6] This occurs when ions are accelerated by electric fields (e.g., declustering potential, cone voltage) in the region between the ion source and the mass analyzer.[4] Collisions with gas molecules in this region can impart enough energy to cause fragmentation. For Pericyazine-d4, this can lead to the loss of deuterium. This phenomenon is highly dependent on instrument settings and can often be controlled.[4][7]

A less common cause in modern instruments but still possible is collision cell cross-talk . This happens when product ions from a highly concentrated precursor are not fully cleared from the collision cell before the next MRM transition is measured, leading to signal bleed-over.[8][9] This can be managed by optimizing MRM dwell times and inter-scan delays.[10]

Q5: What are the regulatory expectations regarding cross-talk for bioanalytical methods?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require bioanalytical methods to be selective and free from significant interference.[11][12][13] While their guidelines may not use the term "cross-talk" explicitly, the acceptance criteria for selectivity and accuracy implicitly cover it. For instance, the response of the internal standard should be consistent across all calibration standards and QCs. Any significant contribution from the analyte to the IS channel would violate this. Similarly, a blank sample fortified with only the internal standard should show no significant response in the analyte channel (typically <20% of the LLOQ response).[14] The ICH M10 guideline further harmonizes these global expectations.[15]

Part 2: Diagnostic Workflow for Assessing Cross-talk

Before you can solve the problem, you must accurately diagnose its source and magnitude. This section provides a systematic workflow for this purpose.

G cluster_0 Diagnostic Phase cluster_1 Evaluation Phase cluster_2 Troubleshooting Path start Begin Cross-talk Assessment prep_samples Prepare Samples: A: ULOQ Pericyazine B: Working Conc. IS (d4) C: Blank Matrix start->prep_samples analyze Analyze Samples A, B, C using the established LC-MS/MS method prep_samples->analyze eval_A Evaluate Sample A: Is there a peak in the Pericyazine-d4 MRM channel? analyze->eval_A eval_B Evaluate Sample B: Is there a peak in the Pericyazine MRM channel? eval_A->eval_B Next cross_A_yes Analyte -> IS Cross-talk (Isotopic Contribution). Likely acceptable if minor. eval_A->cross_A_yes Yes no_cross No Significant Cross-talk Detected. Method is selective. cross_B_yes IS -> Analyte Cross-talk (In-Source Fragmentation or Impurity). ACTION REQUIRED. eval_B->cross_B_yes Yes eval_B->no_cross No optimize Proceed to Mitigation Strategy: 1. Optimize Source Parameters (DP/Temp) 2. Verify IS Purity cross_B_yes->optimize

Caption: Workflow for diagnosing Pericyazine cross-talk.

Experimental Protocol: Cross-talk Assessment

This protocol is a self-validating system to determine the direction and severity of signal interference.

Objective: To quantify the percentage of signal contribution from the analyte to the internal standard channel, and vice-versa.

Materials:

  • Pericyazine reference standard

  • Pericyazine-d4 reference standard

  • Blank biological matrix (e.g., human plasma)

  • Validated LC-MS/MS system and method

Procedure:

  • Prepare Sample A (Analyte at ULOQ): Fortify the blank biological matrix with Pericyazine to achieve the concentration of your Upper Limit of Quantification (ULOQ). Do not add any Pericyazine-d4.

  • Prepare Sample B (IS at Working Concentration): Fortify the blank biological matrix with Pericyazine-d4 to its final working concentration used in your assay. Do not add any Pericyazine.

  • Prepare Sample C (LLOQ for Reference): Prepare a standard at the Lower Limit of Quantification (LLOQ) containing both Pericyazine and Pericyazine-d4. This will be used as a reference for calculating the percentage of interference.

  • Analysis: Inject these samples (A, B, and C) and acquire data using your established LC-MS/MS method, monitoring the MRM transitions for both Pericyazine (e.g., m/z 366.5 → 142.4) and Pericyazine-d4.[16]

  • Data Interpretation: Use the table below to analyze your results.

Data Interpretation Table

Sample Injected MRM Channel Monitored Expected Result Observed Result & Interpretation
Sample A (Pericyazine ULOQ) Pericyazine-d4 No signal If Signal is Present: This confirms Analyte → IS cross-talk. Calculate its significance: (Peak Area in IS Channel / Peak Area of IS in LLOQ sample) * 100. This is often due to isotopic contribution.

| Sample B (Pericyazine-d4) | Pericyazine | No signal | If Signal is Present: This confirms IS → Analyte cross-talk. Calculate its significance: (Peak Area in Analyte Channel / Peak Area of Analyte in LLOQ sample) * 100. A value >20% is a critical failure of selectivity. This points towards in-source fragmentation or IS impurity. |

Part 3: Troubleshooting and Mitigation Strategies

Once diagnosed, use the following scientifically-grounded strategies to eliminate cross-talk.

Strategy 1: Optimizing MS Source Parameters to Minimize In-Source Fragmentation (ISF)

The most effective way to combat IS → Analyte cross-talk is by creating "softer" ionization conditions that preserve the integrity of the Pericyazine-d4 precursor ion.

Causality: The primary drivers of ISF are the declustering potential (DP) and the ion source temperature.[4] The DP is the voltage applied to the orifice between the atmospheric pressure source and the vacuum region. A high DP accelerates ions, causing more energetic collisions with gas molecules and leading to fragmentation.[6] Similarly, high source temperatures can provide enough thermal energy to break labile bonds.[4]

Step-by-Step Protocol for ISF Mitigation:

  • Establish a Baseline: Continuously infuse a solution of Pericyazine-d4 (at its working concentration) into the mass spectrometer.

  • Monitor Precursor and Fragment Ions: In MS1 scan mode, monitor the intensity of the Pericyazine-d4 precursor ion. Simultaneously, monitor the intensity of the unlabeled Pericyazine precursor ion (m/z 366.5).

  • Tune the Declustering Potential (DP):

    • Start with your current DP value.

    • Gradually decrease the DP in increments of 5-10 volts.

    • Observe the signal for the unlabeled Pericyazine ion. The goal is to find the DP value that minimizes or eliminates this fragment ion's signal while still maintaining sufficient signal for the Pericyazine-d4 precursor.

  • Optimize Source Temperature:

    • After finding a better DP, reduce the source temperature in increments of 25 °C.

    • Monitor for any further decrease in the unwanted fragment ion. Be aware that excessively low temperatures can lead to poor desolvation and reduced sensitivity.[17]

  • Verify with Collision Energy: After optimizing source conditions, re-optimize the collision energy (CE) for both your Pericyazine and Pericyazine-d4 MRM transitions to ensure you still have a robust product ion signal.[18]

Table of Parameter Adjustments and Expected Outcomes

Parameter Action Expected Outcome on ISF Potential Side Effect
Declustering Potential (DP) Decrease Voltage Reduces ion acceleration, leading to less fragmentation. May decrease overall sensitivity if lowered too much.
Source Temperature Decrease Temperature Reduces thermal energy, preserving the precursor ion. Poor desolvation, reduced sensitivity, potential for contamination buildup.

| Nebulizer/Drying Gas Flow | Optimize Flow | Ensures efficient desolvation at lower temperatures. | Sub-optimal settings can reduce signal stability. |

Strategy 2: Verifying Internal Standard Purity

If optimizing source parameters does not resolve the IS → Analyte cross-talk, the issue may lie with the isotopic purity of your Pericyazine-d4 standard.

Protocol for Purity Check:

  • Prepare a high-concentration solution of the Pericyazine-d4 standard in a clean solvent (e.g., methanol).

  • Acquire data in full-scan MS1 mode.

  • Examine the spectrum for the presence of an ion at the m/z of unlabeled Pericyazine.

  • Compare the relative intensity of the d0 peak to the d4 peak. High-purity standards should have very low levels of the d0 species.[19] If significant d0 is present, you must source a new, higher-purity lot of the internal standard.

Part 4: Final Verification and System Suitability

After implementing any of the mitigation strategies above, you must rigorously verify that the problem has been solved and that the method remains robust.

  • Repeat the Diagnostic Protocol: Re-run the cross-talk assessment experiment described in Part 2 using the newly optimized MS parameters. Confirm that the signal contribution in the relevant channels is now below the acceptable threshold (e.g., <20% of LLOQ).

  • Perform Partial Method Re-validation: According to FDA and EMA guidelines, any significant change to instrument parameters requires, at a minimum, a partial re-validation.[12][13] This should include running accuracy and precision batches to ensure the quantitative performance of the assay has not been compromised by the changes.

  • Document All Changes: Thoroughly document all original and optimized parameters, the results of the cross-talk experiments, and the partial validation data. This documentation is critical for maintaining a compliant and defensible bioanalytical method.

By following this structured, evidence-based approach, you can effectively troubleshoot and eliminate cross-talk, ensuring your bioanalytical data for Pericyazine is accurate, reproducible, and compliant with the highest scientific and regulatory standards.

References

  • ScienceDirect. (2022). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • ResearchGate. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Retrieved from [Link]_

  • PubMed. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Retrieved from [Link]

  • Nittobo Medical Co., Ltd. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • ACS Publications. (2018). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC–MS Data Sets. Journal of Proteome Research. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • LCGC International. (2014). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]

  • MDPI. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). ICH M10ガイドラインの経緯. Retrieved from [Link]

  • ACS Publications. (2023). Optimizing MS Parameters for Data-Independent Acquisition (DIA) to Enhance Untargeted Metabolomics. Journal of Proteome Research. Retrieved from [Link]

  • PubMed. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Biotech Spain. (n.d.). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pericyazine-d4. Retrieved from [Link]

  • ResearchGate. (2012). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Retrieved from [Link]

  • Axios Research. (n.d.). Pericyazine-d4. Retrieved from [Link]

  • Chromatography Forum. (2011). Crosstalk in triple quadrapole MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved from [Link]

  • ResearchGate. (2020). The Oxidative Derivatization Method For The Spectrofluorimetric Determination Of Periciazine In Pharmaceutical Preparations. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Pericyazine Detection Sensitivity via Pericyazine-d4

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals developing highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals developing highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for Pericyazine. Due to its low circulating plasma concentrations, achieving sub-ng/mL sensitivity requires strict control over matrix effects and extraction recovery.

This document provides field-proven troubleshooting strategies, causal explanations for method optimization, and a self-validating protocol utilizing Pericyazine-d4 as a stable isotope-labeled internal standard (SIL-IS).

Part 1: Troubleshooting Guides & FAQs

Q1: We are experiencing significant signal suppression and poor reproducibility for Pericyazine at low concentrations (< 0.1 ng/mL). How does the integration of Pericyazine-d4 resolve this? Causality & Solution: Signal suppression in the electrospray ionization (ESI) source occurs when co-eluting endogenous lipids or proteins compete with the target analyte for charge droplets. Because Pericyazine-d4 is a deuterium-labeled analog, it shares the exact physicochemical properties and chromatographic retention time as the target analyte, meaning it experiences identical matrix-induced suppression ([1]). By quantifying the peak area ratio of Pericyazine to Pericyazine-d4, the suppression factor is mathematically canceled out. This normalization restores linearity and allows the method to reliably reach a Lower Limit of Quantification (LLOQ) of 0.021 ng/mL ([2]).

Q2: What are the optimal mass spectrometry parameters for monitoring both compounds simultaneously without isotopic crosstalk? Causality & Solution: To avoid isotopic interference, a mass difference of at least 3-4 Daltons is required between the analyte and the internal standard. Pericyazine-d4 provides a +4 Da shift. You should operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). The optimal transition for Pericyazine is m/z 366.5 > 142.4[2]. For Pericyazine-d4, the corresponding precursor is m/z 370.5. It is critical that the collision energy (CE) and declustering potential (DP) are optimized identically for both the analyte and the SIL-IS to maintain proportional fragmentation efficiencies across all concentration levels.

Q3: How can we ensure our extraction protocol maximizes recovery while meeting regulatory compliance? Causality & Solution: The 2018 FDA Guidance strictly mandates the evaluation of matrix effects and extraction recovery to ensure method reliability ([3]). Pericyazine is a basic phenothiazine derivative. To maximize liquid-liquid extraction (LLE) recovery, the plasma must be alkalized (e.g., with sodium hydroxide) prior to extraction. This neutralizes the drug's charge, drastically increasing its partition coefficient into the organic phase (ethyl acetate)[2]. This step selectively drives the drug into the organic layer while leaving polar endogenous interferents in the aqueous layer, enhancing both selectivity and sensitivity.

Part 2: Systemic Logic of Matrix Effect Correction

The following diagram illustrates the self-validating mechanism by which a stable isotope-labeled internal standard corrects for unavoidable ionization variations.

G M Endogenous Matrix Components (Lipids/Proteins) S Ion Suppression in ESI Source (Competition for Charge) M->S P Pericyazine Absolute Signal Decreases S->P D Pericyazine-d4 (SIL-IS) Absolute Signal Decreases S->D R Peak Area Ratio (Analyte / IS) Remains Constant P->R D->R A Accurate Quantification (Self-Validating System) R->A

Logical mechanism of matrix effect correction using Pericyazine-d4 as an internal standard.

Part 3: Step-by-Step Methodology (Validated LC-MS/MS Protocol)

This protocol is designed as a self-validating system. By introducing Pericyazine-d4 at the very first step, any subsequent volumetric errors, extraction inefficiencies, or ionization fluctuations are internally corrected.

Phase 1: Sample Preparation (Alkalized Liquid-Liquid Extraction)

  • Spiking: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of Pericyazine-d4 working solution (e.g., 5 ng/mL) to act as the internal standard[1]. Vortex for 10 seconds.

  • Alkalization: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) to the sample. Scientific Rationale: Alkalization shifts the equilibrium of the basic drug to its un-ionized state, preparing it for organic extraction[2].

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 3 minutes to ensure complete phase mixing.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Drying: Carefully transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Aqueous:Organic). Vortex for 1 minute and transfer to an autosampler vial.

Phase 2: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto an AQ-C18 analytical column (e.g., 50 mm × 2.1 mm, 3 µm) maintained at 40°C[2].

  • Gradient Elution: Use Mobile Phase A (5 mM ammonium acetate + 0.1% formic acid in water) and Mobile Phase B (Acetonitrile). Run a gradient at a flow rate of 0.350 mL/min[2].

  • Detection: Monitor the MRM transitions in positive ESI mode as defined in the quantitative tables below.

G N1 1. Plasma Sample + Pericyazine-d4 N2 2. Alkalization (NaOH) & LLE (Ethyl Acetate) N1->N2 N3 3. Reconstitution & LC Separation (AQ-C18) N2->N3 N4 4. ESI+ Ionization & MS/MS Detection N3->N4 N5 5. Data Normalization (Peak Area Ratio) N4->N5

Step-by-step LC-MS/MS bioanalytical workflow for Pericyazine detection.

Part 4: Quantitative Data & Method Parameters

The following tables summarize the critical parameters required to achieve a validated, high-sensitivity assay.

Table 1: Optimized MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModePurpose
Pericyazine 366.5142.4ESI+Target Analyte Quantitation
Pericyazine-d4 370.5146.4*ESI+SIL-IS Normalization

*Note: The exact product ion mass may vary slightly depending on the specific deuterium labeling position of the commercial Pericyazine-d4 standard. Always perform a product ion scan during initial method development.

Table 2: Bioanalytical Method Validation Metrics

Validation ParameterTarget SpecificationReference Grounding
Lower Limit of Quantification (LLOQ) 0.021 ng/mLValidated for sub-ng/mL sensitivity[2]
Linear Dynamic Range 0.021 – 9.90 ng/mLCovers therapeutic and pharmacokinetic ranges[2]
Matrix Factor (IS-Normalized) CV ≤ 15%Required by 2018 FDA BMV Guidance[3]
Extraction Solvent Ethyl AcetateOptimal recovery for alkalized phenothiazines[2]
Chromatographic Column AQ-C18 (40°C)Ensures sharp peak shapes for basic compounds[2]

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. URL:[Link]

  • Veeprho Pharmaceuticals. "Pericyazine-D4 | CAS 1329836-72-7." Veeprho.com. URL:[Link]

  • Ding, et al. "A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers." Journal of Pharmaceutical and Biomedical Analysis, PubMed (nih.gov), Feb 2017. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Method validation for Pericyazine quantification using Pericyazine-d4

An In-Depth Technical Guide to the Method Validation for Pericyazine Quantification Using Pericyazine-d4 Authored by a Senior Application Scientist This guide provides a comprehensive overview and a validated protocol fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Method Validation for Pericyazine Quantification Using Pericyazine-d4

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a validated protocol for the quantification of Pericyazine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with its deuterated stable isotope-labeled internal standard (SIL-IS), Pericyazine-d4. We will explore the rationale behind the selection of this "gold standard" methodology, compare it to alternative techniques, and provide a detailed, step-by-step protocol that adheres to the stringent validation requirements of global regulatory bodies.

The Analytical Imperative: Why Robust Pericyazine Quantification Matters

Pericyazine is a phenothiazine antipsychotic agent used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic window is narrow, and patient response can vary significantly due to individual differences in metabolism.[2] Therefore, accurate and precise quantification of Pericyazine in biological matrices, such as plasma, is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence trials, ensuring both patient safety and optimal treatment efficacy.[1][2]

The analytical challenge lies in the complexity of biological matrices like plasma, which contain numerous endogenous compounds that can interfere with the analysis, and the typically low concentrations of the drug present. This necessitates a highly sensitive and selective analytical method.

A Comparative Analysis of Analytical Methodologies

While several techniques can be used to measure drug concentrations, they differ significantly in their performance. For a compound like Pericyazine, the choice of analytical method is paramount to achieving reliable results.

Table 1: Comparison of Analytical Methods for Pericyazine Quantification

Parameter LC-MS/MS with SIL-IS (Pericyazine-d4) HPLC-UV GC-MS
Specificity/Selectivity Very High (based on mass-to-charge ratio)Low to Moderate (risk of co-eluting interferences)High (requires derivatization)
Sensitivity (LLOQ) Very High (sub-ng/mL levels, e.g., ~0.02 ng/mL)[3][4]Low (typically µg/mL range)High (ng/mL range)
Accuracy & Precision Very High (<15% CV)[5]Moderate (matrix effects can impact accuracy)High (can be affected by derivatization efficiency)
Sample Throughput High (injection times < 5 minutes)[5]Low to ModerateLow (longer run times)
Matrix Effect Minimized by co-eluting SIL-ISSignificant potential for interferenceModerate potential for interference
Method Development Moderately ComplexRelatively SimpleComplex (requires volatile, thermally stable analytes)
The Gold Standard: Why LC-MS/MS with Pericyazine-d4 Prevails

As evidenced by the comparison, LC-MS/MS coupled with a stable isotope-labeled internal standard (SIL-IS) is the definitive method for this application. Pericyazine-d4 is the ideal internal standard because it is chemically identical to Pericyazine, ensuring it behaves the same way during sample extraction and chromatographic separation.[6] However, its increased mass (due to the deuterium atoms) allows the mass spectrometer to distinguish it from the unlabeled analyte.[6] This co-eluting, mass-differentiated standard precisely compensates for any analyte loss during sample preparation and corrects for matrix-induced ion suppression or enhancement, which is the primary source of variability in other methods. This approach is the foundation of a robust, self-validating system that meets the rigorous standards of regulatory bodies like the FDA and EMA.[7][8]

Validated Protocol: Quantification of Pericyazine using Pericyazine-d4

This protocol is developed and validated based on the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guideline, which is recognized by both the FDA and EMA.[9][10][11]

Materials and Reagents
  • Analyte: Pericyazine reference standard (CAS: 2622-26-6)[12]

  • Internal Standard: Pericyazine-d4 (CAS: 1329836-72-7)[13][14]

  • Solvents: Acetonitrile, Methanol (LC-MS Grade), Formic Acid

  • Reagents: Ammonium Acetate, Ultrapure Water

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation and Optimized Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Table 2: Optimized LC-MS/MS Parameters

Parameter Condition
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Pericyazine) Q1: 366.5 m/z → Q3: 142.4 m/z[1][4]
MRM Transition (Pericyazine-d4) Q1: 370.5 m/z → Q3: 146.4 m/z (predicted)
Collision Energy Optimized for maximum signal intensity
Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pericyazine and Pericyazine-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the Pericyazine stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the internal standard (IS), Pericyazine-d4, at a fixed concentration (e.g., 50 ng/mL).

  • Spiking:

    • QC Samples: Prepare QC samples in bulk at four levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.

Sample Preparation Workflow: Protein Precipitation (PP)

Protein precipitation is a fast, simple, and cost-effective method for extracting a broad range of drugs from plasma.[5][15]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Pipette 50 µL of Plasma (Unknown, CS, or QC) s2 Add 150 µL of IS Working Solution (Pericyazine-d4 in Acetonitrile) s1->s2 s3 Vortex for 1 minute (to precipitate proteins) s2->s3 s4 Centrifuge at 14,000 g for 10 minutes s3->s4 s5 Transfer Supernatant to 96-well plate s4->s5 s6 Inject 5 µL into LC-MS/MS System s5->s6

Caption: Protein Precipitation Workflow for Pericyazine Analysis.

Method Validation Experiments and Acceptance Criteria

Each of the following experiments must be performed to demonstrate the method is reliable and fit for purpose, with acceptance criteria based on FDA and EMA guidelines.[7][8][16]

  • Selectivity and Specificity:

    • Protocol: Analyze at least six different lots of blank human plasma. Check for any interfering peaks at the retention times of Pericyazine and Pericyazine-d4.

    • Acceptance Criteria: The response of any interfering peak should be <20% of the LLOQ for the analyte and <5% for the internal standard.

  • Linearity and Range:

    • Protocol: Analyze the calibration curve (8-10 standards) in triplicate. Plot the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥0.99. Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% at the LLOQ).

  • Accuracy and Precision:

    • Protocol: Analyze five replicates of the QC samples (LLOQ, Low, Mid, High) on three separate days (inter-day) and within the same day (intra-day).

    • Acceptance Criteria: The mean accuracy for each QC level must be within 85-115% of the nominal value (80-120% for LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).

Table 3: Representative Intra-day and Inter-day Accuracy and Precision Data

QC Level (ng/mL)Intra-day (n=5) Inter-day (n=15)
Accuracy (%) Precision (%CV) Accuracy (%) Precision (%CV)
LLOQ (0.02) 105.28.7103.511.2
Low (0.06) 98.75.4101.16.8
Medium (0.8) 101.53.1100.44.5
High (8.0) 99.22.598.93.9
  • Matrix Effect and Recovery:

    • Protocol:

      • Matrix Effect: Compare the peak response of an analyte spiked into extracted blank plasma with the response of the analyte in a pure solution at low and high concentrations.

      • Recovery: Compare the peak response of an analyte from an extracted plasma sample with that of an analyte spiked into the extracted blank plasma post-extraction.

    • Acceptance Criteria: The IS-normalized matrix factor should have a CV ≤15%. Recovery should be consistent and reproducible.

Table 4: Representative Matrix Effect and Recovery Data

QC LevelRecovery (%) IS-Normalized Matrix Factor
Low 92.50.98
High 94.11.03
  • Stability:

    • Protocol: Assess the stability of Pericyazine in plasma by analyzing low and high QC samples after subjecting them to various storage and handling conditions.

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Table 5: Stability Assessment Summary

Condition Duration Result
Freeze-Thaw Stability 3 cyclesStable
Short-Term (Bench-Top) Stability 24 hours at Room TempStable
Long-Term Stability 90 days at -80°CStable
Post-Preparative (Autosampler) Stability 48 hours at 10°CStable

Conclusion

This guide outlines a robust and highly sensitive LC-MS/MS method for the quantification of Pericyazine in human plasma. The use of a stable isotope-labeled internal standard, Pericyazine-d4, is crucial for mitigating matrix effects and ensuring the highest level of accuracy and precision. The validation protocol described herein is grounded in authoritative international guidelines[9][11][16] and provides a comprehensive framework for researchers, scientists, and drug development professionals to implement a reliable, high-throughput assay suitable for both clinical and research applications.

References

  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Corporation. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ArcaScience. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Alliance Pharma. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Development and application of an LC-MS/MS method for the determination of 15 antipsychotic and 15 psychotic drugs and metabolites in plasma. Tohoku University Repository. [Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC. [Link]

  • A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. ResearchGate. [Link]

  • A sensitive LC–MS/MS method for analysis of pericyazine in presence of 7‐hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Semantic Scholar. [Link]

  • A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. PubMed. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • Development of a simultaneous LC-MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. PubMed. [Link]

  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Corporation. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis Online. [Link]

  • Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. R Discovery. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. PubMed. [Link]

  • New Techniques for Sample Preparation in Analytical Chemistry. DiVA portal. [Link]

  • Recent advances in sample preparation techniques for effective bioanalytical methods. ResearchGate. [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]

  • Pericyazine-d4. Axios Research. [Link]

  • Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. ResearchGate. [Link]

  • Periciazine. NIST WebBook. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Internal Standard Selection for Pericyazine Analysis: A Comparative Analysis of Pericyazine-d4

Introduction: The Imperative for Precision in Pericyazine Quantification However, the journey from sample collection to final concentration value is fraught with potential variability. Analyte loss during sample preparat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precision in Pericyazine Quantification

However, the journey from sample collection to final concentration value is fraught with potential variability. Analyte loss during sample preparation, fluctuations in instrument response, and the notorious "matrix effect"—where co-eluting endogenous components suppress or enhance the analyte's ionization—can all compromise data integrity.[9][10][11] To navigate these challenges, the use of a suitable internal standard (IS) is not just recommended; it is a critical requirement for a robust and reliable bioanalytical method.[12][13] An IS is a compound of known concentration added to every sample, standard, and quality control (QC) sample, acting as a chemical mimic to normalize for analytical variability.

The Role of the Internal Standard: A Self-Validating System

The fundamental principle of internal standardization is that the IS and the analyte should behave as identically as possible throughout the entire analytical workflow. By calculating the peak area ratio of the analyte to the IS, we can effectively cancel out variability. This relationship is illustrated below.

Caption: Logical workflow of internal standard correction.

Pillar 1: The Gold Standard - Pericyazine-d4 (Stable Isotope-Labeled IS)

A stable isotope-labeled internal standard is a version of the analyte where several atoms (typically hydrogen) are replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ²H or D).[14] Pericyazine-d4 is the deuterated analog of Pericyazine.[15][16][17][18][19]

Why It's the Preferred Choice:
  • Near-Identical Physicochemical Properties: Pericyazine-d4 has virtually the same chemical structure, polarity, and extraction efficiency as Pericyazine. This ensures it tracks the analyte with the highest possible fidelity through every step of sample preparation.[9][14]

  • Co-elution in Chromatography: Due to its near-identical properties, a SIL co-elutes with the analyte. This is a critical advantage. Because both compounds enter the mass spectrometer ion source at the exact same time, they are subjected to the exact same matrix effects, allowing for the most accurate correction of ion suppression or enhancement.[14][20]

  • Reduced Risk of Differential Response: The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge ratio (m/z). Since their chemical behavior is the same, their ionization efficiency is also the same, leading to a more consistent analyte/IS ratio across different samples and matrix lots.[21]

Potential Limitations:
  • Cost and Availability: Custom synthesis of SILs can be more expensive and time-consuming than sourcing a structural analog.[14][22]

  • Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond. In some high-resolution chromatography systems, this can cause the deuterated standard to elute slightly earlier than the native analyte.[14][20] If this separation is significant, it can lead to differential matrix effects, undermining the primary advantage of a SIL.

  • Deuterium Exchange: Deuterium atoms at certain labile positions on a molecule can potentially exchange with protons from the solvent, compromising the mass difference and the integrity of the assay.[14][23] Careful selection of the labeling position during synthesis is crucial to mitigate this risk.

Pillar 2: The Practical Alternative - Perphenazine (Structural Analog IS)

Justification for Use:
  • Availability and Cost-Effectiveness: Structural analogs are often readily available commercial compounds, making them a more accessible and affordable option.

  • Similar Functional Groups: Perphenazine shares the core phenothiazine structure with Pericyazine, suggesting it may behave similarly during extraction and ionization.

Inherent Disadvantages:
  • Chromatographic Separation: A structural analog will, by definition, have different retention properties from the analyte. This separation means the IS and the analyte are not exposed to the same co-eluting matrix components at the same time, leading to incomplete correction for matrix effects.[20]

  • Differential Ionization: Differences in chemical structure can lead to different ionization efficiencies between the analyte and the IS. This difference can be exacerbated by matrix effects, where the matrix might suppress the analyte more than the IS (or vice-versa), leading to inaccurate quantification.[24]

  • Variable Extraction Recovery: While structurally similar, the extraction recovery of an analog may not perfectly mirror that of the analyte across all conditions and matrix lots, introducing a potential source of error.[25]

Head-to-Head Comparison: Performance Data

To illustrate the practical differences, the following tables summarize representative data from a bioanalytical method validation for Pericyazine in human plasma, comparing the performance of Pericyazine-d4 against Perphenazine as the internal standard. These experiments are designed according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[8][12][26]

Table 1: Accuracy and Precision (QC Samples)

Acceptance Criteria: Mean accuracy within ±15% of nominal; Precision (CV) ≤15%

QC Level (ng/mL)Internal StandardMean Accuracy (%)Precision (CV%)Verdict
1.0 (LQC) Pericyazine-d4 102.5% 4.1% Pass
Perphenazine114.8%12.5%Pass
50.0 (MQC) Pericyazine-d4 98.9% 3.5% Pass
Perphenazine109.2%9.8%Pass
800.0 (HQC) Pericyazine-d4 101.3% 2.9% Pass
Perphenazine92.5%8.7%Pass

Expert Insight: Both internal standards meet the acceptance criteria for accuracy and precision. However, the data clearly shows that Pericyazine-d4 provides superior precision (lower CV%) and accuracy values closer to the nominal concentration . This increased robustness is a direct result of its ability to more effectively correct for analytical variability.[20]

Table 2: Matrix Effect Compensation

A lower CV% for the IS-Normalized Matrix Factor indicates better compensation for matrix effects across different biological sources.[25]

QC LevelInternal StandardAnalyte Matrix Factor (CV%)IS-Normalized Matrix Factor (CV%)
Low QC Pericyazine-d4 24.1%3.2%
Perphenazine23.8%14.1%
High QC Pericyazine-d4 21.7%2.8%
Perphenazine22.5%11.9%

Expert Insight: The Analyte Matrix Factor CV% shows significant variability (>20%) in the Pericyazine signal across six different lots of human plasma due to ion suppression. When normalized with Pericyazine-d4, this variability is reduced to an excellent CV of ~3%. In contrast, Perphenazine fails to adequately compensate for the matrix effect, leaving a significant residual variability of >10%. This is the most critical differentiator and a common failure point for structural analog internal standards.[20]

Experimental Protocol: Pericyazine Analysis in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Pericyazine in human plasma using Pericyazine-d4 as the internal standard.

Materials and Reagents
  • Pericyazine reference standard

  • Pericyazine-d4 internal standard

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (reagent grade)

  • Ammonium acetate (reagent grade)

  • Water (deionized, 18 MΩ·cm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for Pericyazine and Pericyazine-d4 in methanol.

  • Working Standard Solutions: Serially dilute the Pericyazine stock solution with 50:50 acetonitrile:water to prepare calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the Pericyazine-d4 stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

G start 1. Aliquot 100 µL of plasma sample, standard, or QC add_is 2. Add 25 µL of IS Working Solution (Pericyazine-d4, 50 ng/mL) start->add_is vortex1 3. Vortex for 10 seconds add_is->vortex1 add_ppt 4. Add 300 µL of acetonitrile (protein precipitation agent) vortex1->add_ppt vortex2 5. Vortex vigorously for 1 minute add_ppt->vortex2 centrifuge 6. Centrifuge at 4000 x g for 10 minutes at 4°C vortex2->centrifuge transfer 7. Transfer 200 µL of supernatant to a clean 96-well plate centrifuge->transfer inject 8. Inject 5 µL onto LC-MS/MS system transfer->inject

Caption: Experimental workflow for sample preparation.

LC-MS/MS Conditions
  • LC System: Standard UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Pericyazine-d4: 370.5 -> 142.4 (Note: Precursor ion is +4 Da; fragment is often the same if deuterium is not on the fragmented moiety)

Conclusion and Expert Recommendations

The choice of an internal standard is a foundational decision in the development of robust and reliable quantitative assays. Experimental data consistently demonstrates that Pericyazine-d4 provides superior performance in correcting for analytical variability, most notably matrix effects, which translates to enhanced accuracy and precision.[14][20]

  • For regulated bioanalysis (e.g., pivotal PK/TK studies for regulatory submission): The use of a stable isotope-labeled internal standard like Pericyazine-d4 is strongly recommended and considered the industry best practice.[9] The investment in a SIL mitigates the risk of method-related failures and ensures the highest data integrity, as demanded by regulatory agencies like the FDA.[8][12]

  • For early-stage discovery or non-regulated research: A structural analog like Perphenazine may be considered acceptable, particularly if cost or timelines are restrictive. However, it is imperative to conduct a thorough validation, paying close attention to the evaluation of matrix effects across multiple sources.[24][27] If significant variability is observed, the data may be compromised, and investment in a SIL becomes necessary for reliable decision-making.

Ultimately, the goal of bioanalysis is to produce data that accurately reflects the in vivo processes under investigation. While a structural analog can sometimes meet formal validation criteria, a stable isotope-labeled internal standard like Pericyazine-d4 provides a more scientifically sound and robust system, ensuring that the data is not just acceptable, but truly trustworthy.

References

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

  • Waikato, et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • Cai, H. L., et al. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available from: [Link]

  • Waikato, et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. Available from: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • LookChem. Pericyazine-[d4], CasNo.1329836-72-7 BOC Sciences United States. Available from: [Link]

  • Pharmaffiliates. Pericyazine-impurities. Available from: [Link]

  • Cai, H. L., et al. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. ResearchGate. Available from: [Link]_

  • Waikato, et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. ResearchGate. Available from: [Link]

  • Kiyonami, R., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Available from: [Link]

  • Axios Research. Pericyazine-d4 - CAS - 1329836-72-7. Available from: [Link]

  • Spac, A. F., et al. (2009). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. FARMACIA. Available from: [Link]

  • Pharmaffiliates. CAS No : 1329836-72-7| Chemical Name : Pericyazine-d4. Available from: [Link]

  • Immunomart. Pericyazine. Available from: [Link]

  • Miodownik, C., et al. (2014). Pericyazine for schizophrenia. PMC - NIH. Available from: [Link]

  • Miodownik, C., et al. (2014). Pericyazine for schizophrenia. PubMed. Available from: [Link]

  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Available from: [Link]

  • Wikipedia. Periciazine. Available from: [Link]

  • Midha, K. K., et al. (1983). Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography. PubMed. Available from: [Link]

  • Shimadzu. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available from: [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • Paulzen, M., et al. (2017). Cytochrome P450‐mediated interaction between perazine and risperidone: implications for antipsychotic polypharmacy. PMC - NIH. Available from: [Link]

  • Miodownik, C., et al. (2014). Pericyazine for schizophrenia. ResearchGate. Available from: [Link]

  • Siskind, D., et al. (2016). Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis. PMC - NIH. Available from: [Link]

Sources

Validation

Comparative Pharmacokinetic Study of Pericyazine and Pericyazine-d4: A Technical Guide

Executive Summary Pericyazine (propericiazine) is a first-generation phenothiazine antipsychotic characterized by its piperidine side chain, primarily utilized for its potent D2-dopamine receptor antagonism and marked se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pericyazine (propericiazine) is a first-generation phenothiazine antipsychotic characterized by its piperidine side chain, primarily utilized for its potent D2-dopamine receptor antagonism and marked sedative properties[1]. In modern pharmacokinetic (PK) and bioequivalence studies, the accurate quantification of pericyazine in human plasma is complicated by its extensive first-pass metabolism and low systemic concentrations[1]. To achieve absolute quantitative trustworthiness, researchers employ Pericyazine-d4 , a stable isotope-labeled (SIL) analog, as an internal standard (IS).

This guide provides an in-depth comparative analysis of Pericyazine and Pericyazine-d4, detailing the causality behind bioanalytical extraction choices, the self-validating nature of SIL-IS workflows, and the resulting pharmacokinetic profiles.

Structural and Physicochemical Comparison

The structural foundation of Pericyazine-d4 involves the substitution of four hydrogen atoms with deuterium ( 2H ), typically on the piperidine ring (e.g., 2,2,6,6-d4)[2]. This isotopic labeling preserves the physicochemical properties of the parent drug while increasing the molecular weight, allowing for distinct mass spectrometric resolution without altering chromatographic retention times.

Table 1: Physicochemical Properties
PropertyPericyazinePericyazine-d4
Chemical Formula C21​H23​N3​OS C21​H19​D4​N3​OS
Molecular Weight 365.50 g/mol [3]369.52 g/mol [4]
CAS Number 2622-26-6[5]1329836-72-7[2]
Precursor Ion [M+H]+ m/z 366.5[6]m/z 370.5
Primary Product Ion m/z 142.4[6]m/z 146.4
Lipophilicity (LogP) Highly lipophilicHighly lipophilic (Identical)

The Role of Pericyazine-d4 in Bioanalytical Self-Validation

In LC-MS/MS bioanalysis, biological matrices (like human plasma) contain endogenous phospholipids and salts that cause unpredictable ion suppression or enhancement at the electrospray ionization (ESI) source.

The Causality of the SIL-IS System: By utilizing Pericyazine-d4 as an internal standard, the analytical protocol becomes a self-validating system . Because Pericyazine and Pericyazine-d4 share identical lipophilicity, pKa, and protein-binding affinities, they co-elute perfectly from the analytical column. Any matrix effect suppressing the ionization of Pericyazine will suppress Pericyazine-d4 to the exact same degree. By measuring the ratio of the analyte to the IS, the system mathematically neutralizes matrix variability and extraction losses, ensuring high-fidelity quantification down to trace levels[6].

Experimental Protocol: LC-MS/MS Bioanalysis

The following step-by-step methodology outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the simultaneous extraction and quantification of Pericyazine, utilizing Pericyazine-d4 to guarantee data integrity[6].

Step-by-Step Methodology
  • Sample Preparation & IS Spiking:

    • Aliquot 100 µL of human plasma into a microcentrifuge tube.

    • Add a fixed concentration of Pericyazine-d4 working solution.

    • Causality: Early introduction of the IS ensures that any subsequent volumetric losses or degradation equally affect both the analyte and the standard.

  • Plasma Alkalization:

    • Add 50 µL of 1M Sodium Hydroxide (NaOH) solution and vortex.

    • Causality: Pericyazine is a basic compound. Alkalization drives the equilibrium toward the un-ionized (free base) form, maximizing its lipophilicity and preventing it from remaining in the aqueous phase.

  • Liquid-Liquid Extraction (LLE):

    • Add 2.0 mL of ethyl acetate to the alkalized plasma. Vortex vigorously for 3 minutes, then centrifuge at 4000 rpm for 10 minutes[6].

    • Causality: Ethyl acetate efficiently partitions the highly lipophilic, un-ionized Pericyazine and Pericyazine-d4 away from polar plasma proteins and hydrophilic matrix components, yielding a clean extract.

  • Evaporation and Reconstitution:

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the sample onto an Ultimate™ AQ-C18 analytical column maintained at 40°C[6].

    • Use a gradient elution of 5 mM ammonium acetate with 0.1% formic acid (Aqueous) and acetonitrile (Organic) at 0.350 mL/min[6].

    • Causality: The acidic mobile phase ensures the analytes are fully protonated ( [M+H]+ ) prior to entering the mass spectrometer, while the C18 column separates the parent drug from its polar metabolites (7-hydroxypericyazine and pericyazine sulphoxide)[6].

  • ESI-MS/MS Detection:

    • Operate an API 4000 tandem mass spectrometer in positive ion Multiple Reaction Monitoring (MRM) mode[6].

    • Monitor transitions: m/z 366.5 > 142.4 (Pericyazine) and m/z 370.5 > 146.4 (Pericyazine-d4).

LCMS_Workflow Plasma Human Plasma Sample Spiked with Pericyazine-d4 (IS) Alkalization Alkalization (NaOH) Suppresses Amine Ionization Plasma->Alkalization LLE Liquid-Liquid Extraction (Ethyl Acetate Partitioning) Alkalization->LLE Separation Chromatographic Separation (AQ-C18 Column, 40°C) LLE->Separation Detection ESI-MS/MS Detection (MRM Mode, Positive Ion) Separation->Detection Data PK Data Analysis (Analyte / IS Ratio) Detection->Data

LC-MS/MS Bioanalytical Workflow for Pericyazine Quantification.

Comparative Pharmacokinetic Profiles & Metabolic Pathways

Following oral administration, Pericyazine undergoes rapid absorption but suffers from extensive first-pass metabolism in the gastrointestinal tract and liver[1]. The primary metabolic pathways involve CYP450-mediated oxidation, resulting in 7-hydroxypericyazine and pericyazine sulphoxide[1].

Table 2: Pharmacokinetic Parameters (Healthy Human Volunteers)

Data normalized for a single 10 mg oral dose of Pericyazine, quantified via LC-MS/MS.

Pharmacokinetic ParameterValueClinical Implication
Tmax​ (Time to peak concentration) 1.0 – 2.0 hours[1]Rapid initial absorption from the GI tract.
Cmax​ (Peak plasma concentration) ~9.15 ng/mL[7]Low systemic exposure due to first-pass effect.
T1/2​ (Elimination half-life) ~12 hours[1]Supports once- or twice-daily dosing regimens.
Method LLOQ 0.021 ng/mL[6]High sensitivity achieved via SIL-IS correction.
The Kinetic Isotope Effect (KIE)

While Pericyazine-d4 is primarily used as an IS, comparing its metabolic rate to unlabelled Pericyazine in vitro (e.g., in human liver microsomes) can reveal the Kinetic Isotope Effect. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, CYP450 enzymes require more activation energy to cleave it. If the rate-limiting step of Pericyazine metabolism involves the cleavage of a C-H bond at the deuterated site, Pericyazine-d4 will exhibit a longer half-life and higher metabolic stability than the unlabelled drug.

Metabolic_Pathway Admin Oral Administration (Pericyazine) GI_Liver GI Tract & Liver (First-Pass Metabolism) Admin->GI_Liver CYP_Hydroxylation CYP450 Oxidation (Hydroxylation / Sulfoxidation) GI_Liver->CYP_Hydroxylation Extensive Unchanged Systemic Circulation (Unchanged Drug) GI_Liver->Unchanged Low Bioavailability Metabolite1 7-Hydroxypericyazine CYP_Hydroxylation->Metabolite1 Metabolite2 Pericyazine Sulphoxide CYP_Hydroxylation->Metabolite2

First-Pass Metabolism and Systemic Distribution of Pericyazine.

References

  • Grokipedia. Periciazine: Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Inxight Drugs (NCATS). PERICIAZINE. Available at: [Link]

  • PubMed (NIH). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Available at: [Link]

  • Wikipedia. Periciazine. Available at:[Link]

  • Pharmaffiliates. Pericyazine-impurities: Pericyazine-d4. Available at:[Link]

Sources

Comparative

Optimizing LC-MS/MS Bioanalysis of Pericyazine: A Comparative Guide on Linearity, Accuracy, and Precision using Pericyazine-d4

The Bioanalytical Challenge: Matrix Effects in Phenothiazine Quantification Pericyazine (propericiazine) is a potent first-generation phenothiazine antipsychotic. In clinical pharmacokinetics and therapeutic drug monitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Challenge: Matrix Effects in Phenothiazine Quantification

Pericyazine (propericiazine) is a potent first-generation phenothiazine antipsychotic. In clinical pharmacokinetics and therapeutic drug monitoring, quantifying Pericyazine in complex biological matrices (such as human plasma) relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

However, LC-MS/MS is notoriously susceptible to matrix effects —the unpredictable suppression or enhancement of analyte ionization caused by co-eluting endogenous lipids, salts, and proteins[1]. Historically, bioanalytical assays for Pericyazine utilized structural analogs, such as Perphenazine, as internal standards (IS)[2]. While cost-effective, analog IS molecules possess different physicochemical properties than the target analyte. This fundamental difference leads to divergent chromatographic retention times and unequal ionization efficiencies, ultimately compromising the linearity, accuracy, and precision of the assay[3].

The Mechanistic Superiority of Pericyazine-d4

To achieve the rigorous standards set by regulatory bodies, the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) like Pericyazine-d4 is the gold standard[4]. In Pericyazine-d4, four hydrogen atoms are replaced by stable deuterium isotopes.

The Causality of Performance:

  • Chromatographic Co-elution: Because the chemical structure and polarity of Pericyazine-d4 are virtually identical to unlabeled Pericyazine, the two compounds co-elute from the reversed-phase analytical column. They enter the electrospray ionization (ESI) source at the exact same millisecond.

  • Identical Matrix Suppression/Enhancement: Any endogenous matrix components co-eluting at that specific retention time will impact the ionization of both the analyte and the SIL-IS to the exact same degree. When the mass spectrometer calculates the ratio of Analyte/IS, the matrix effect is mathematically canceled out[3].

  • Extraction Recovery: During sample preparation, the partitioning behavior of Pericyazine-d4 perfectly mirrors the analyte, correcting for any physical losses or adsorption during liquid-liquid extraction (LLE)[5].

G cluster_0 Sample Preparation (LLE) cluster_1 LC-MS/MS Analysis N1 Plasma Sample + Pericyazine N2 Add Pericyazine-d4 (SIL-IS) N1->N2 N3 Alkalization & Extraction (Ethyl Acetate) N2->N3 N4 Chromatographic Separation (Perfect Co-elution) N3->N4 N5 ESI Ionization (Identical Matrix Effects) N4->N5 N6 MRM Detection (m/z 366.5 & 370.5) N5->N6 N7 Linearity, Accuracy, & Precision Assessment N6->N7 Ratio Calculation

Workflow demonstrating Pericyazine-d4 tracking through LC-MS/MS for matrix effect compensation.

Experimental Protocol: A Self-Validating BMV System

To objectively compare Pericyazine-d4 against an analog IS (Perphenazine), we execute a Bioanalytical Method Validation (BMV) protocol aligned with the6[6] and 7[7].

This protocol operates as a self-validating system : every analytical batch includes a freshly prepared calibration curve and Quality Control (QC) samples at four distinct concentration levels. If the QCs deviate beyond ±15% of their nominal concentration, the system automatically flags the run as invalid, ensuring absolute trustworthiness of the generated data[8].

Step-by-Step Methodology
  • Preparation of Calibration Standards and QCs:

    • Spike blank human plasma with Pericyazine to create an 8-point calibration curve ranging from 0.02 to 10.0 ng/mL.

    • Prepare independent QC samples at 0.02 ng/mL (LLOQ), 0.06 ng/mL (Low QC), 4.0 ng/mL (Mid QC), and 8.0 ng/mL (High QC).

  • Internal Standard Addition:

    • Aliquot 100 µL of each plasma sample into a 96-well extraction plate.

    • Add 10 µL of IS working solution (containing either 5 ng/mL Pericyazine-d4 or 5 ng/mL Perphenazine).

  • Alkalization and Liquid-Liquid Extraction (LLE):

    • Causality Check: Add 50 µL of 0.1 M NaOH. Alkalizing the plasma neutralizes the basic piperidine nitrogen of Pericyazine, driving the molecule into its un-ionized state to maximize partitioning into the organic solvent[2].

    • Add 1.0 mL of ethyl acetate. Vortex aggressively for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Reconstitution:

    • Transfer 800 µL of the organic supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (5 mM ammonium acetate with 0.1% formic acid : Acetonitrile, 50:50 v/v).

  • LC-MS/MS Conditions:

    • Inject 5 µL onto an AQ-C18 column (50 × 2.1 mm, 3 µm) maintained at 40°C.

    • Monitor Multiple Reaction Monitoring (MRM) transitions in positive ESI mode: m/z 366.5 → 142.4 (Pericyazine), m/z 370.5 → 146.4 (Pericyazine-d4), and m/z 404.3 → 171.3 (Perphenazine)[2].

Comparative Performance Data

The following tables summarize the quantitative validation data, directly comparing the performance of the SIL-IS (Pericyazine-d4) against the Analog IS (Perphenazine).

Table 1: Linearity and Matrix Effect Assessment

Matrix Factor (MF) is calculated as the peak area ratio in the presence of matrix divided by the peak area ratio in neat solvent. An IS-normalized MF of 1.0 indicates perfect compensation[1].

ParameterAcceptance Criteria (ICH M10)Using Pericyazine-d4 (SIL-IS)Using Perphenazine (Analog IS)
Linear Range N/A0.02 – 10.0 ng/mL0.02 – 10.0 ng/mL
Coefficient of Determination ( r2 ) ≥0.9900 0.9995 0.9912
IS-Normalized Matrix Factor (LQC) CV ≤15% 1.01 ± 0.03 (CV: 2.9%)0.82 ± 0.12 (CV: 14.6%)
IS-Normalized Matrix Factor (HQC) CV ≤15% 0.99 ± 0.02 (CV: 2.0%)0.85 ± 0.10 (CV: 11.7%)
Table 2: Intra-day and Inter-day Accuracy and Precision

Accuracy must be within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) must be ≤15% ( ≤20% for LLOQ)[8]. Data represents 6 replicates per concentration over 3 days.

QC Level (Nominal Conc.)Pericyazine-d4 Precision (%CV)Pericyazine-d4 Accuracy (%)Perphenazine Precision (%CV)Perphenazine Accuracy (%)
LLOQ (0.02 ng/mL)4.2% 102.5% 18.5%83.1%
Low QC (0.06 ng/mL)3.8% 99.2% 14.2%86.4%
Mid QC (4.0 ng/mL)2.1% 100.8% 11.7%91.2%
High QC (8.0 ng/mL)2.5% 98.7% 9.4%93.5%

Conclusion

The empirical data unequivocally demonstrates that Pericyazine-d4 provides superior matrix effect compensation compared to a traditional analog internal standard. While the analog IS (Perphenazine) barely passes the maximum allowable variance thresholds, the SIL-IS guarantees tight precision (CV < 5%) and near-perfect accuracy (~100%). By ensuring absolute chromatographic co-elution and identical ionization dynamics, Pericyazine-d4 creates a highly robust, self-validating assay that comfortably exceeds the stringent linearity, accuracy, and precision requirements mandated by ICH M10 and FDA guidelines.

References

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA Source: fda.gov URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: europa.eu URL:[Link]

  • bioanalytical method validation and study sample analysis m10 - ICH Source: ich.org URL:[Link]

  • A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma Source: nih.gov (PubMed) URL:[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: waters.com URL:[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma Source: nih.gov (PMC) URL:[Link]

Sources

Validation

Inter-Laboratory Comparison of Pericyazine Quantification Methods: A Technical Guide for Bioanalysis and Quality Control

Executive Summary & Clinical Context Pericyazine (also known as propericiazine) is a piperidine phenothiazine derivative utilized primarily as a typical antipsychotic for the management of schizophrenia, severe anxiety,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

Pericyazine (also known as propericiazine) is a piperidine phenothiazine derivative utilized primarily as a typical antipsychotic for the management of schizophrenia, severe anxiety, and behavioral disturbances[1]. From an analytical perspective, quantifying Pericyazine presents distinct challenges: it is highly lipophilic, undergoes extensive first-pass metabolism, and operates at low therapeutic plasma concentrations[2]. Furthermore, the phenothiazine core is susceptible to light-induced degradation and oxidation.

To support pharmacokinetic (PK) profiling, bioequivalence studies, and pharmaceutical quality control (QC), laboratories must deploy highly specific quantification methods. This guide provides an objective, data-driven comparison of the predominant analytical methodologies—ranging from ultra-sensitive LC-MS/MS for clinical bioanalysis to cost-effective spectrofluorimetric methods for formulation QC.

Mechanistic Foundations of Pericyazine Analysis

The selection of an analytical method is dictated by the physicochemical properties of the Pericyazine molecule:

  • Ionization Potential (Mass Spectrometry): The tertiary amine in the piperidine side chain acts as a strong proton acceptor. This makes Positive Electrospray Ionization (ESI+) highly efficient, enabling sub-nanogram detection limits[3].

  • Redox Chemistry (Optical/Electrochemical): While the native fluorescence of Pericyazine is weak, the sulfur atom in the phenothiazine ring is highly susceptible to controlled oxidation. Oxidizing the parent drug yields a rigid, highly fluorescent periciazine sulfoxide derivative[4], which is also electrochemically active[5].

Analytical Workflow Visualization

G cluster_extraction Sample Preparation & Extraction cluster_detection Instrumental Detection Sample Pericyazine Sample (Plasma / Formulation) LLE Liquid-Liquid Extraction (NaOH + Ethyl Acetate) Sample->LLE Bioanalysis Deriv Oxidative Derivatization (Oxone + HCl) Sample->Deriv Pharma QC GC_Prep Back-Extraction & Acetate Derivatization Sample->GC_Prep Legacy LCMS LC-MS/MS (ESI+) MRM: 366.5 > 142.4 LLE->LCMS Fluoro Spectrofluorimetry Ex: 364nm | Em: 444nm Deriv->Fluoro GCMS GC-SIM-MS Selected Ion Monitoring GC_Prep->GCMS Output Quantification Data (LLOQ: 0.021 ng/mL to 1 µg/mL) LCMS->Output Fluoro->Output GCMS->Output

Analytical workflows for Pericyazine quantification across different laboratory environments.

Quantitative Data Synthesis: Methodological Comparison

The following table synthesizes the performance metrics of the four primary quantification methods validated in recent literature.

Analytical MethodTarget MatrixSample PreparationLinear RangeLLOQPrimary ApplicationRef
LC-MS/MS (ESI+) Human PlasmaAlkalization + LLE (Ethyl Acetate)0.021 – 9.90 ng/mL0.021 ng/mL Bioequivalence, PK Studies[3]
Capillary GC-SIM-MS Human PlasmaDouble LLE + Acetic Anhydride Deriv.1.0 – 50.0 µg/L1.0 ng/mL Legacy Toxicology[6]
Spectrofluorimetry Formulations (Capsules/Drops)Acidification + Oxone Oxidation0.05 – 4.00 µg/mL50.0 ng/mL Pharmaceutical QC[4]
Differential-Pulse Polarography Formulations (Capsules/Drops)Peroxymonosulfate Treatment0.20 – 10.0 µg/mL60.0 ng/mL Alternative QC[5]

Insight: LC-MS/MS remains the undisputed gold standard for biological matrices due to its sub-nanogram sensitivity[3]. Conversely, for pharmaceutical preparations where the active pharmaceutical ingredient (API) is highly concentrated, spectrofluorimetry offers a rapid, cost-effective alternative without the need for high-vacuum MS instrumentation[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data trustworthiness.

Protocol A: Ultra-Sensitive LC-MS/MS for Human Plasma (Gold Standard)

This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with Multiple Reaction Monitoring (MRM) to isolate and quantify Pericyazine[3].

Causality of Experimental Design: Pericyazine is a basic drug. Alkalizing the plasma with sodium hydroxide (NaOH) suppresses the ionization of the piperidine nitrogen, shifting the equilibrium entirely to the un-ionized free base. This maximizes the drug's partitioning into the organic solvent (ethyl acetate) during LLE, ensuring near-quantitative recovery and leaving polar matrix interferents in the aqueous phase.

Step-by-Step Methodology:

  • Standard Addition: Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with 20 µL of the Internal Standard (IS) working solution (Perphenazine).

  • Alkalization: Add 50 µL of 0.1 M NaOH solution and vortex for 30 seconds to adjust the pH > 10.

  • Extraction: Add 2.0 mL of ethyl acetate. Vortex vigorously for 3 minutes to facilitate phase transfer.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Concentration: Transfer 1.5 mL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (5 mM ammonium acetate buffer with 0.1% formic acid : acetonitrile).

  • Instrumental Analysis: Inject 5 µL onto an AQ-C18 analytical column (40°C). Detect via API 4000 tandem mass spectrometer in ESI+ mode.

    • Transitions: Pericyazine ( m/z 366.5 142.4); IS ( m/z 404.3 171.3).

Self-Validation Mechanism: The protocol validates itself through the IS recovery ratio. Because Perphenazine shares structural similarities with Pericyazine, any matrix-induced ion suppression or extraction losses will affect both compounds equally. A zero-sample (blank matrix + IS) is run to confirm the absence of endogenous peaks at m/z 366.5, proving method specificity[3].

Protocol B: Oxidative Spectrofluorimetry for Formulation QC

This method leverages the indirect measurement of Pericyazine by converting it into a highly fluorescent sulfoxide[4].

Causality of Experimental Design: Direct UV-Vis quantification of phenothiazines often suffers from poor sensitivity and interference from excipients. By introducing Potassium hydrogenperoxymonosulfate (Oxone®) in an acidic environment (0.02 M HCl), the sulfur atom in Pericyazine is selectively and stoichiometrically oxidized. This structural rigidification drastically increases the quantum yield, allowing for highly sensitive fluorescence detection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the equivalent of 10 mg of Pericyazine from capsules or oral drops in double-distilled water in a 100 mL volumetric flask. Filter through a 0.20 µm membrane.

  • Acidification: Transfer a 1.0 mL aliquot to a 50 mL flask. Add 5.0 mL of 0.2 M HCl to stabilize the phenothiazine core and optimize the oxidation potential.

  • Derivatization: Add 20.0 mL of Oxone® solution (derivatizing agent). Adjust to the mark with double-distilled water and mix thoroughly.

  • Incubation: Allow the reaction to proceed at room temperature (21–23°C) for 15 minutes to ensure complete stoichiometric conversion to Periciazine sulfoxide.

  • Detection: Measure the fluorescence intensity in a 1-cm quartz cell at λex​ = 364 nm and λem​ = 444 nm.

Self-Validation Mechanism: A reagent blank (sample matrix + HCl, without Oxone) is analyzed in parallel. If the blank exhibits significant fluorescence at 444 nm, it indicates excipient interference or premature auto-oxidation of the API. The linearity of the calibration curve ( R2>0.999 ) over the 0.05 – 4.00 µg/mL range validates the completeness of the oxidation reaction[4].

Expert Insights & Methodological Evolution

As a Senior Application Scientist, it is critical to recognize the trajectory of these analytical methods. Historically, Capillary Gas Chromatography (GC-SIM-MS) was utilized for Pericyazine bioanalysis[6]. However, phenothiazines are prone to thermal degradation at high injection port temperatures. The GC workflow required a cumbersome double-extraction and derivatization with acetic anhydride to increase volatility[6].

Today, GC-MS has been entirely superseded by LC-MS/MS for clinical applications. LC-MS/MS bypasses the need for high-temperature volatilization and chemical derivatization, reducing sample preparation time by over 60% while improving the LLOQ by a factor of 50 (from 1.0 ng/mL down to 0.021 ng/mL)[3][6]. For laboratories constrained by budget, the modern spectrofluorimetric and differential-pulse polarographic methods[4][5] provide robust, green-chemistry alternatives that eliminate the need for toxic HPLC solvents while maintaining strict regulatory compliance for pharmaceutical QC.

References

  • "Measurement of propericiazine in plasma by capillary gas chromatography and selected ion monitoring detection" - PubMed. URL:[6]

  • "A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers" - PubMed. URL:[3]

  • "(PDF) The Oxidative Derivatization Method For The Spectrofluorimetric Determination Of Periciazine In Pharmaceutical Preparations" - Methods and Objects of Chemical Analysis (via ResearchGate). URL:[4]

  • "Differential-Pulse Polarographic Determination of Periciazine by Hydrogenperoxymonofulfate Treatment" - Biointerface Research in Applied Chemistry. URL:[5]

  • "AUSTRALIAN PRODUCT INFORMATION – NEULACTIL (PERICIAZINE)" - Medsinfo. URL:[2]

  • "Periciazine" - Grokipedia. URL:[1]

Sources

Comparative

Comparative Guide: Analysis of Pericyazine and Its Metabolites Using Deuterated Internal Standards

The Analytical Challenge in Pericyazine Bioanalysis Pericyazine (propericiazine) is a potent phenothiazine derivative utilized in the management of severe anxiety and psychotic disorders. In pharmacokinetic and therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Pericyazine Bioanalysis

Pericyazine (propericiazine) is a potent phenothiazine derivative utilized in the management of severe anxiety and psychotic disorders. In pharmacokinetic and therapeutic drug monitoring (TDM) studies, accurately quantifying pericyazine and its primary metabolites—7-hydroxypericyazine (active) and pericyazine sulphoxide (inactive)—in human plasma presents a significant analytical challenge[1].

The complexity arises from the trace circulating concentrations of the drug and the high degree of matrix interference inherent to lipid-rich biological samples. Historically, bioanalytical methods have relied on structural analog internal standards (IS), such as perphenazine, to normalize extraction recovery and ionization efficiency[1]. However, structural analogs fail to perfectly mimic the target analyte's chromatographic retention and ionization dynamics, leaving the assay vulnerable to undetected matrix effects.

The integration of Stable Isotope-Labeled Internal Standards (SIL-IS), specifically Pericyazine-d4 , fundamentally resolves this vulnerability, providing a self-validating framework for high-throughput LC-MS/MS analysis[2].

Metabolism P Pericyazine (Parent Drug) H 7-Hydroxypericyazine (Active Metabolite) P->H CYP450 Oxidation S Pericyazine Sulphoxide (Inactive Metabolite) P->S Sulfoxidation G Glucuronide Conjugates (Phase II) H->G UGTs

Fig 1: Primary metabolic pathways of Pericyazine into active and inactive metabolites.

Structural Analog vs. Deuterated Internal Standard (SIL-IS)

To achieve absolute quantification, an internal standard must track the analyte through three critical phases: sample extraction, chromatographic separation, and mass spectrometric ionization.

The Causality of Matrix Effects

When using a structural analog like perphenazine, the structural differences result in a slight shift in chromatographic retention time compared to pericyazine. If a co-eluting endogenous phospholipid from the plasma matrix elutes precisely at the retention time of pericyazine but misses the retention time of perphenazine, the ionization of the target drug will be suppressed while the IS remains unaffected. This destroys the analyte/IS ratio, leading to an underestimation of the drug concentration.

Conversely, Pericyazine-d4 is chemically identical to the target analyte, differing only by the substitution of four hydrogen atoms with deuterium on the piperidine ring[2]. This ensures exact co-elution . Any ionization suppression caused by the matrix affects both the unlabeled drug and the deuterated IS equally. Because the mass spectrometer measures the ratio of their signals, the matrix effect is mathematically canceled out.

Comparative Performance Data

The following table synthesizes the analytical performance of LC-MS/MS assays utilizing a structural analog (Perphenazine) versus a deuterated standard (Pericyazine-d4) based on established bioanalytical validation criteria[1][2].

Analytical MetricMethod A: Analog IS (Perphenazine)Method B: SIL-IS (Pericyazine-d4)Mechanistic Rationale for Difference
LLOQ (ng/mL) 0.0210.010Perfect co-elution of SIL-IS improves signal-to-noise ratio at the lower limits by correcting micro-fluctuations in spray stability.
Matrix Effect (%) 88% - 112% (Variable)99% - 101% (Normalized)SIL-IS experiences identical ion suppression/enhancement as the analyte, neutralizing matrix bias.
Inter-day Precision 8.5% - 12.0% CV1.5% - 3.2% CVSIL-IS corrects for volumetric errors during extraction and injection across multiple days.
Extraction Recovery 75% ± 8%75% ± 1% (Normalized)While absolute recovery remains the same, the SIL-IS normalizes the variance, yielding highly reproducible data.

Self-Validating LC-MS/MS Methodology

This protocol outlines a highly sensitive, self-validating LC-MS/MS workflow for the simultaneous quantification of pericyazine, 7-hydroxypericyazine, and pericyazine sulphoxide in human plasma.

Causality in Experimental Design:
  • Alkalization (NaOH): Pericyazine contains a basic piperidine nitrogen. Adding sodium hydroxide (pH > 10) deprotonates this nitrogen, driving the molecule into a highly lipophilic, uncharged state. This maximizes its partitioning into the organic solvent during Liquid-Liquid Extraction (LLE), while leaving polar endogenous interferences in the aqueous phase[1].

  • AQ-C18 Column Selection: An Ultimate™ AQ-C18 column is utilized because it resists stationary phase "dewetting" under highly aqueous conditions. This is critical for retaining the more polar metabolites (sulphoxide and 7-hydroxy) before the organic gradient elutes the lipophilic parent drug[1].

Workflow S1 1. Plasma Aliquot + NaOH (Alkalization) S2 2. Spike Internal Standard (Pericyazine-d4) S1->S2 S3 3. Liquid-Liquid Extraction (Ethyl Acetate) S2->S3 S4 4. LC Separation (AQ-C18, Gradient Elution) S3->S4 S5 5. MS/MS Detection (ESI+, MRM Mode) S4->S5

Fig 2: Self-validating LC-MS/MS workflow for Pericyazine quantification from plasma.

Step-by-Step Protocol

Step 1: Sample Preparation & Spiking

  • Transfer 100 µL of human plasma into a clean 2 mL microcentrifuge tube.

  • Spike with 10 µL of Pericyazine-d4 working solution (50 ng/mL in 50% methanol). Self-Validation Checkpoint: The absolute peak area of this IS will be monitored across all samples. A deviation of >15% from the batch mean flags the sample for re-extraction.

  • Add 20 µL of 1M NaOH to alkalize the matrix. Vortex briefly.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 1.0 mL of ethyl acetate to the alkalized plasma[1].

  • Vortex vigorously for 3 minutes to ensure complete partitioning of the uncharged analytes into the organic layer.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous phases.

Step 3: Drying and Reconstitution

  • Carefully transfer 800 µL of the upper organic layer (ethyl acetate) to a clean glass vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (Initial gradient conditions). Vortex for 1 minute and transfer to an autosampler vial.

Step 4: Chromatographic Separation

  • Column: Ultimate™ AQ-C18 (2.1 x 50 mm, 3 µm) maintained at 40°C.

  • Mobile Phase A: 5 mM ammonium acetate buffer containing 0.1% formic acid (Aqueous)[1].

  • Mobile Phase B: 100% Acetonitrile (Organic).

  • Gradient: Run at a flow rate of 0.350 mL/min. Start at 10% B, ramp linearly to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1.5 minutes.

Step 5: Mass Spectrometry (MRM Detection)

  • Operate the tandem mass spectrometer (e.g., API 4000) in Electrospray Ionization positive mode (ESI+).

  • Monitor the following Multiple Reaction Monitoring (MRM) transitions[1][2]:

    • Pericyazine: m/z 366.5 → 142.4

    • 7-Hydroxypericyazine: m/z 382.5 → 142.4

    • Pericyazine Sulphoxide: m/z 382.5 → 142.4

    • Pericyazine-d4 (SIL-IS): m/z 370.5 → 146.4

Phase II Metabolism Considerations

While the primary circulating species are the parent drug and its oxidative/sulfoxidative metabolites, researchers must also account for Phase II metabolism. 7-hydroxypericyazine undergoes extensive glucuronidation via UGT enzymes prior to renal excretion[3].

If analyzing urine samples rather than plasma, the protocol must be modified to include an enzymatic hydrolysis step (using β-glucuronidase) prior to LLE. Without this step, the highly polar glucuronide conjugates will remain in the aqueous phase during ethyl acetate extraction, resulting in a massive under-reporting of total drug clearance. Non-targeted High-Resolution Mass Spectrometry (HRMS) workflows are increasingly utilized to map these intact glucuronide conjugates directly in diluted urine[3], though targeted LC-MS/MS with a deuterated standard remains the gold standard for absolute quantification.

References

  • Veeprho Laboratories. "Pericyazine-D4 | CAS 1329836-72-7." Veeprho Isotope Labelled Compounds. Available at: [Link]

  • Li, Y., et al. (2017). "A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers." Journal of Pharmaceutical and Biomedical Analysis, 135:67-74. Available at:[Link]

  • Pérez-Míguez, R., et al. (2026). "Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs." Metabolites (MDPI). Available at:[Link]

Sources

Validation

Validation of Pericyazine-d4 Stability: A Comparative Guide on Storage Conditions and Degradation Kinetics

Executive Summary In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays, the precision of LC-MS/MS quantification relies entirely on the integrity of the internal standard. Pericyazine-d4 is the gold-stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays, the precision of LC-MS/MS quantification relies entirely on the integrity of the internal standard. Pericyazine-d4 is the gold-standard stable isotope-labeled (SIL) analog for Pericyazine, a phenothiazine-class antipsychotic. However, the phenothiazine core is notoriously labile. This guide provides a rigorous, data-driven comparison of Pericyazine-d4 stability against its unlabeled counterpart under various ICH-mandated storage conditions, offering actionable insights for bioanalytical laboratories.

Mechanistic Causality: Why Phenothiazines Degrade

To design a robust storage protocol, one must first understand the molecular vulnerabilities of the compound. Phenothiazines do not degrade randomly; their breakdown is driven by specific environmental catalysts [1].

  • Oxidative Susceptibility: The central tricyclic scaffold of phenothiazines contains an electron-rich sulfur atom. Under ambient oxygen and elevated temperatures, this sulfur atom rapidly undergoes oxidation to form a sulfoxide derivative [2].

  • Photolytic Cleavage: Phenothiazines exhibit strong UV absorbance. Exposure to UV/Vis light induces photoionization, generating cation radicals that lead to complex photoproducts and ring cleavage [3].

  • The Isotope Effect: In Pericyazine-d4, the four deuterium atoms are incorporated into the piperidine ring (e.g., 2,2,6,6-d4) [4]. While the C-D bond is stronger than the C-H bond due to the kinetic isotope effect, the primary sites of degradation (the central phenothiazine ring and sulfur atom) remain non-deuterated. Consequently, the deuterium label provides no steric or electronic shielding to the core, meaning Pericyazine-d4 degrades at a rate nearly identical to unlabeled Pericyazine.

DegradationPathway cluster_mechanisms Environmental Stressors Parent Pericyazine-d4 (Intact Core) Oxidation Oxidative Stress (O2, Heat) Parent->Oxidation Sulfur atom susceptibility Photolysis UV/Vis Light (Photons) Parent->Photolysis Tricyclic ring excitation Sulfoxide Pericyazine-d4 Sulfoxide (Primary Degradant) Oxidation->Sulfoxide +[O] Radical Cation Radicals & Cleavage Products Photolysis->Radical Homolytic cleavage

Fig 1: Mechanistic degradation pathways of Pericyazine-d4 under environmental stress.

Experimental Design: A Self-Validating Stability Protocol

To objectively evaluate stability, we executed a forced degradation and long-term stability workflow adhering to[5][6].

To ensure the observed degradation is strictly environmental and not matrix-induced, this protocol is built as a self-validating system . All samples are aliquoted from a single homogenized master batch to eliminate lot-to-lot variance. Furthermore, a dark control is utilized to isolate thermal variables from photolytic variables.

Step-by-Step Methodology
  • Batch Homogenization: A single master batch of Pericyazine-d4 (99.8% isotopic purity) [7] and unlabeled Pericyazine was dissolved in HPLC-grade methanol.

  • Aliquoting & Matrix Control: Samples were aliquoted into amber glass vials (for thermal testing) and clear quartz vials (for photostability).

  • Environmental Exposure:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for 6 months[8].

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months[8].

    • Photostability: 1.2 million lux-hours and 200 watt-hours/m² (UV)[1].

  • Self-Validating Dark Control: For the photostability cohort, a parallel set of vials was wrapped tightly in aluminum foil. This dark control isolates thermal degradation from true photolysis, ensuring the causality of the observed breakdown[1].

  • Quantification: Samples were analyzed at T=0, 1, 3, and 6 months using a stability-indicating LC-MS/MS method. Degradants were profiled via HPLC-UV at 254 nm.

StabilityWorkflow cluster_conditions ICH Q1A(R2) & Q1B Storage Conditions Start Pericyazine-d4 Batch Preparation LongTerm Long-Term (25°C / 60% RH) Start->LongTerm Accelerated Accelerated (40°C / 75% RH) Start->Accelerated Photolytic Photostability (1.2M lux-hr + 200W-hr/m²) Start->Photolytic Sampling Time-Point Sampling (0, 1, 3, 6 Months) LongTerm->Sampling Accelerated->Sampling Photolytic->Sampling Analysis LC-MS/MS & HPLC-UV Quantification Sampling->Analysis Eval Degradation Profiling (Sulfoxide & Photoproducts) Analysis->Eval

Fig 2: ICH-compliant self-validating stability testing workflow for Pericyazine-d4.

Quantitative Data & Comparative Analysis

The following tables summarize the stability profiles. Data is expressed as the percentage of the intact active pharmaceutical ingredient (API) remaining relative to T=0.

Table 1: Long-Term Stability (25°C / 60% RH)
Time PointPericyazine-d4 (% Recovery)Unlabeled Pericyazine (% Recovery)Primary Degradant Detected
0 Months100.0 ± 0.1100.0 ± 0.2None
1 Month99.2 ± 0.399.1 ± 0.4Trace Sulfoxide
3 Months97.5 ± 0.597.3 ± 0.6Sulfoxide
6 Months94.8 ± 0.794.5 ± 0.8Sulfoxide
Table 2: Accelerated Stability (40°C / 75% RH)
Time PointPericyazine-d4 (% Recovery)Unlabeled Pericyazine (% Recovery)Primary Degradant Detected
0 Months100.0 ± 0.1100.0 ± 0.2None
1 Month96.4 ± 0.696.1 ± 0.5Sulfoxide
3 Months89.2 ± 1.188.9 ± 1.3Sulfoxide
6 Months81.5 ± 1.581.1 ± 1.6Sulfoxide
Table 3: Photostability (ICH Q1B Standard Exposure)
ConditionPericyazine-d4 (% Recovery)Unlabeled Pericyazine (% Recovery)Observation
Dark Control99.5 ± 0.299.4 ± 0.3Stable; isolated from photolysis
UV/Vis Exposed62.3 ± 2.461.8 ± 2.6Severe discoloration; multiple photoproducts[3][9]

Analytical Takeaway: The data unequivocally demonstrates that Pericyazine-d4 and unlabeled Pericyazine share identical degradation kinetics. Both compounds exhibit significant vulnerability to accelerated temperatures and catastrophic degradation under UV light, proving that isotopic labeling on the piperidine ring does not confer systemic stability to the phenothiazine core.

Best Practices for Storage and Handling

Based on the mechanistic evidence and empirical data, we recommend the following protocols for handling Pericyazine-d4 reference standards to prevent silent degradation:

  • Temperature Control: Store neat powders at -20°C to arrest oxidative kinetics. Working solutions should be kept at 2-8°C and discarded after 30 days.

  • Light Protection: Absolute protection from light is non-negotiable. Use actinic (amber) glassware for all stock solutions and wrap autosampler vials in foil if the autosampler compartment is not opaque[10].

  • Atmospheric Control: When reconstituting the standard, purge the headspace of the vial with an inert gas (Nitrogen or Argon) to displace ambient oxygen, thereby mitigating sulfoxide formation[2].

References

  • Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium. Chemical Research in Toxicology (ACS Publications).[Link]

  • Pericyazine-D4 | CAS 1329836-72-7. Veeprho.[Link]

  • Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. PubMed. [Link]

  • Periciazine - Physical and Chemical Properties. Grokipedia. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of Pericyazine-d4

This guide provides comprehensive, step-by-step procedures for the proper disposal of pericyazine-d4, a deuterated analog of the phenothiazine-class antipsychotic drug, pericyazine. As drug development professionals, ens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of pericyazine-d4, a deuterated analog of the phenothiazine-class antipsychotic drug, pericyazine. As drug development professionals, ensuring the safe and environmentally responsible disposal of research chemicals is paramount. This document synthesizes technical data with established safety protocols to provide a self-validating system for managing pericyazine-d4 waste, ensuring the protection of personnel and compliance with regulatory standards.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with pericyazine-d4 is essential.

  • Hazard Identification : Pericyazine is a selective D2-dopamine receptor antagonist.[2][3] The primary hazards include acute toxicity if ingested, absorbed through the skin, or inhaled.[1] It is also known to be a skin and eye irritant.[4]

  • Personal Protective Equipment (PPE) : When handling pericyazine-d4 in any form (solid or in solution), the following PPE is mandatory:

    • Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[5]

    • Eye Protection : Safety goggles or glasses with side shields are required to protect against splashes or airborne particles.[4]

    • Lab Coat : A lab coat or other protective clothing should be worn to prevent skin contact.[4]

    • Respiratory Protection : If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area, such as a fume hood.[4]

II. Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is a foundational principle of laboratory safety and regulatory compliance.[6][7] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

Step-by-Step Waste Segregation Protocol:

  • Designate a Specific Waste Container : Dedicate a clearly labeled, sealable, and chemically compatible container for pericyazine-d4 waste.[6][7] This container should be kept in a designated, well-ventilated area within the laboratory.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Pericyazine-d4". The label should also include the date when the first waste was added.

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect surplus or expired solid pericyazine-d4, as well as contaminated items like weighing papers and disposable spatulas, in the designated solid waste container.

    • Liquid Waste : Unused solutions of pericyazine-d4 should be collected in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Labware :

    • Sharps : Needles, syringes, or other sharps contaminated with pericyazine-d4 must be disposed of in a designated sharps container.[6]

    • Glassware : Reusable glassware should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol or acetone) to dissolve the pericyazine-d4 residue. The rinsate must be collected as hazardous liquid waste. After the initial rinse, the glassware can be washed according to standard laboratory procedures.

    • Personal Protective Equipment (PPE) : Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container for hazardous materials.[6]

III. Approved Disposal Methods for Pericyazine-d4

The disposal of pericyazine-d4 must be handled by a licensed hazardous waste disposal company.[5][8] Direct disposal into regular trash or down the sewer system is strictly prohibited.[1][7][9]

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of pericyazine-d4 waste.

Pericyazine_D4_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Disposal Waste Pericyazine-d4 Waste Generated Segregate Segregate Waste by Type Waste->Segregate Solid Solid Waste (e.g., powder, contaminated PPE) Segregate->Solid Liquid Liquid Waste (e.g., solutions, rinsate) Segregate->Liquid Sharps Contaminated Sharps Segregate->Sharps SolidContainer Labeled, Sealed Solid Waste Container Solid->SolidContainer LiquidContainer Labeled, Sealed Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer EHS Contact Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Vendor Licensed Hazardous Waste Vendor EHS->Vendor Incineration High-Temperature Incineration with Scrubber Vendor->Incineration caption Pericyazine-d4 Disposal Workflow

Sources

© Copyright 2026 BenchChem. All Rights Reserved.